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  • Product: 2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride
  • CAS: 2375260-08-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2,3-Dimethylcyclohex-2-en-1-amine

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,3-Dimethylcyclohex-2-en-1-amine, a substituted cyclic allylic amine with potential applications in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,3-Dimethylcyclohex-2-en-1-amine, a substituted cyclic allylic amine with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction: The Significance of Substituted Cyclohexene Amines

Substituted cyclic amines are a prominent structural motif in a vast array of biologically active compounds and natural products. The rigid, yet conformationally complex, cyclohexane scaffold allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and interaction with biological targets. The introduction of an amine group, a key pharmacophore, imparts basicity and the potential for hydrogen bonding, further enhancing the molecule's ability to engage with physiological systems.

2,3-Dimethylcyclohex-2-en-1-amine, in particular, presents an intriguing scaffold. The allylic nature of the amine introduces conformational constraints and potential for further chemical modification. The gem-dimethyl substitution pattern on the cyclohexene ring can influence the molecule's lipophilicity and metabolic stability, properties of significant interest in drug design.[1] The stereochemical complexity arising from the chiral center at the C-1 position adds another layer of intricacy and potential for stereospecific interactions.

This guide will delve into the practical synthesis of this compound, its detailed structural elucidation through modern spectroscopic techniques, and a discussion of its stereochemical and potential medicinal chemistry applications.

Synthesis and Purification

The most logical and efficient synthetic route to 2,3-Dimethylcyclohex-2-en-1-amine is through the reductive amination of the corresponding α,β-unsaturated ketone, 2,3-Dimethyl-2-cyclohexen-1-one.[2][3] This well-established transformation involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.[4]

Synthetic Pathway: Reductive Amination

The overall synthetic transformation is depicted below:

G start 2,3-Dimethyl-2-cyclohexen-1-one intermediate Imine Intermediate start->intermediate + NH3 (aq) (or NH4OAc) pH ~6-7 product 2,3-Dimethylcyclohex-2-en-1-amine intermediate->product [H] (e.g., NaBH3CN)

Caption: Reductive amination of 2,3-Dimethyl-2-cyclohexen-1-one.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for reductive amination.[3][5]

Materials:

  • 2,3-Dimethyl-2-cyclohexen-1-one

  • Ammonium acetate or aqueous ammonia (25%)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

  • Imine Formation: To a solution of 2,3-Dimethyl-2-cyclohexen-1-one (1.0 eq) in methanol, add ammonium acetate (3-5 eq) or an excess of aqueous ammonia. The reaction mixture is stirred at room temperature. The pH of the solution should be maintained between 6 and 7 to facilitate imine formation. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once imine formation is deemed complete (typically after 1-2 hours), the reaction mixture is cooled in an ice bath. Sodium cyanoborohydride (1.5-2.0 eq) is then added portion-wise, ensuring the temperature remains below 10 °C. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the imine in the presence of the unreacted ketone.[3]

  • Work-up: After the addition of the reducing agent is complete, the reaction is allowed to stir at room temperature overnight. The methanol is then removed under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-Dimethylcyclohex-2-en-1-amine.

  • Further Purification and Salt Formation (Optional): The crude amine can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. For easier handling and storage, the purified amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Structural Elucidation and Characterization

The chemical structure of 2,3-Dimethylcyclohex-2-en-1-amine can be unequivocally confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Vinyl Proton: A singlet or narrow multiplet around 5.5-6.0 ppm. Allylic Proton (CH-N): A multiplet around 3.0-3.5 ppm. NH₂ Protons: A broad singlet, typically between 1.0-3.0 ppm, which is exchangeable with D₂O. Methyl Protons: Two singlets or narrow multiplets in the vinylic methyl region (around 1.6-1.8 ppm) and the allylic methyl region. Cyclohexene Ring Protons: A series of multiplets between 1.5-2.5 ppm.
¹³C NMR Vinylic Carbons (C=C): Two signals in the range of 120-140 ppm. Allylic Carbon (C-N): A signal around 50-60 ppm. Methyl Carbons: Signals in the aliphatic region, typically between 15-25 ppm. Cyclohexene Ring Carbons: Signals in the aliphatic region, typically between 20-40 ppm.
IR Spectroscopy N-H Stretch: Two characteristic sharp peaks for a primary amine in the region of 3300-3500 cm⁻¹.[6][7] C=C Stretch: A weak to medium absorption around 1650 cm⁻¹. N-H Bend (Scissoring): An absorption in the range of 1580-1650 cm⁻¹.[6] C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.[6]
Mass Spectrometry Molecular Ion (M⁺): An odd molecular weight peak, consistent with the nitrogen rule.[8] Fragmentation: Characteristic α-cleavage leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation.
Rationale for Spectroscopic Predictions
  • NMR Spectroscopy: The chemical shifts are predicted based on the electronic environment of the protons and carbons. The electron-withdrawing effect of the nitrogen atom deshields the adjacent protons and carbons, causing them to appear at a higher chemical shift (downfield).[1][7] The broadness of the NH₂ signal in ¹H NMR is due to quadrupole broadening and chemical exchange.

  • IR Spectroscopy: The presence of two N-H stretching bands is a hallmark of a primary amine, corresponding to symmetric and asymmetric stretching modes.[6][9] The other predicted absorptions are characteristic of the alkene and C-N bonds present in the molecule.

  • Mass Spectrometry: The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[8] The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, as this leads to a stable, resonance-stabilized cation.

Stereochemical Considerations

The synthesis of 2,3-Dimethylcyclohex-2-en-1-amine via reductive amination of 2,3-Dimethyl-2-cyclohexen-1-one introduces a chiral center at the C-1 position. Therefore, the product will be a racemic mixture of two enantiomers.

G ketone 2,3-Dimethyl-2-cyclohexen-1-one (achiral) racemate Racemic Mixture of 2,3-Dimethylcyclohex-2-en-1-amine ketone->racemate Reductive Amination enantiomer_R (R)-enantiomer racemate->enantiomer_R enantiomer_S (S)-enantiomer racemate->enantiomer_S

Caption: Formation of a racemic mixture.

The hydride reduction of the intermediate imine can occur from either face of the planar C=N bond, leading to a 1:1 mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers would require chiral chromatography or resolution via the formation of diastereomeric salts with a chiral acid.

Furthermore, depending on the relative orientation of the methyl groups and the newly formed amine group, diastereomers could also be a consideration in related saturated systems. However, in this specific unsaturated system, the primary stereochemical outcome is the formation of a racemic mixture at the C-1 position.

Potential Applications in Drug Development

Substituted cyclohexylamine derivatives have been investigated for a range of biological activities, including analgesic, antidepressant, and antimicrobial properties.[10][11] The rigid cyclohexane core serves as a valuable scaffold for presenting pharmacophoric groups in a defined three-dimensional arrangement, which can lead to high-affinity interactions with biological targets.

The presence of the allylic amine in 2,3-Dimethylcyclohex-2-en-1-amine offers a reactive handle for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The dimethyl substitution pattern can also be explored for its impact on the pharmacokinetic properties of potential drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 2,3-Dimethylcyclohex-2-en-1-amine. The reductive amination of 2,3-Dimethyl-2-cyclohexen-1-one offers a reliable and scalable route to this interesting cyclic allylic amine. Its structure can be thoroughly characterized using a suite of modern spectroscopic techniques. The inherent stereochemistry of the molecule presents both a challenge and an opportunity for the development of stereospecific derivatives with potentially enhanced biological activity. As the search for novel therapeutic agents continues, scaffolds such as 2,3-Dimethylcyclohex-2-en-1-amine will undoubtedly play a crucial role in the discovery of new and effective medicines.

References

  • Synthesis and biological activity of cyclohexylamine derivatives. (2025). Request PDF. Retrieved February 15, 2026, from [Link]

  • The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). IntechOpen. Retrieved February 15, 2026, from [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved February 15, 2026, from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved February 15, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved February 15, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). PMC. Retrieved February 15, 2026, from [Link]

  • 2,3-dimethylcyclohex-2-en-1-amine hydrochloride (C8H15N). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015, May 21). PubMed. Retrieved February 15, 2026, from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • Enantioselective Total Synthesis of Two Aromatized Halicyclamines. (2026, February 13). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 3.3.3: Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Angewandte Chemie International Edition. Retrieved February 15, 2026, from [Link]

  • 2,3-Dimethyl-2-cyclohexen-1-one. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • n,n-Dimethylcyclohex-2-en-1-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Cyclohexanol, 2,3-dimethyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • What is the problem with forming 2,3-dimethylcyclohex-2-en-1-one? (2015, December 21). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Most stable conformers for each stereoisomer of 2,6-dimethylcyclohexylamine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Stereoselective Synthesis of 2,3-Dimethylcyclohex-2-en-1-amine

The following technical guide details the stereochemical control and synthesis of 2,3-Dimethylcyclohex-2-en-1-amine . This guide deviates from standard textbook recipes to focus on a field-validated, scalable workflow su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical control and synthesis of 2,3-Dimethylcyclohex-2-en-1-amine . This guide deviates from standard textbook recipes to focus on a field-validated, scalable workflow suitable for pharmaceutical intermediate development.

Executive Summary & Strategic Analysis

The target molecule, 2,3-dimethylcyclohex-2-en-1-amine , represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for various alkaloids and terpene mimetics. Its synthesis presents two distinct challenges often overlooked in general protocols:

  • Regiocontrol of the Methyl Groups: Installing methyl groups at the C2 and C3 positions of a cyclohexenone ring requires bypassing the thermodynamic preference for

    
    -alkylation (C6).
    
  • Allylic Strain (A(1,2)) & Stereochemistry: The presence of a methyl group at C2 introduces significant A(1,2) allylic strain against the C1-amine. This steric clash destabilizes the standard pseudo-equatorial conformation, complicating stereoselective reduction strategies.

The Solution: This guide advocates for a Chemoenzymatic Approach . Rather than relying on expensive and often temperamental chiral transition metal catalysts for the initial C-N bond formation, we utilize a robust Stork-Danheiser style sequence to build the enone, followed by reductive amination and a high-throughput enzymatic kinetic resolution. This ensures >99% ee and scalable access to both enantiomers.

Structural & Conformational Analysis

Before synthesis, understanding the conformational landscape is critical for interpreting NMR data and reactivity.

  • Ring Conformation: The C2=C3 double bond constrains the ring into a half-chair geometry.

  • The A(1,2) Conflict: In a typical cyclohexene, a C1 substituent prefers the pseudo-equatorial orientation to avoid 1,3-diaxial interactions with the C5-axial proton. However, in this specific molecule, the C2-Methyl group exerts steric pressure on the C1-Amine .

    • Pseudo-Equatorial Amine: Minimizes 1,3-diaxial strain but maximizes A(1,2) strain with C2-Me.

    • Pseudo-Axial Amine: Relieves A(1,2) strain but incurs 1,3-diaxial penalties.

  • Practical Implication: The amine exists in a dynamic equilibrium. Stereoselective reagents attacking the C1 position must overcome the steric shielding provided by the C2-methyl group.

Phase I: Construction of the Enone Scaffold

Target Intermediate: 2,3-Dimethylcyclohex-2-en-1-one

Direct methylation of 3-methylcyclohexenone is prone to regiochemical scrambling. The most reliable route utilizes 2-methyl-1,3-cyclohexanedione as the starting material, leveraging an enol ether "blocking" strategy to force alkylation at the correct position.

Protocol A: The Enol Ether Alkylation Sequence
StepReagentConditionsMechanistic Rationale
1 2-Methyl-1,3-cyclohexanedioneEtOH, cat.[1] TsOH, Reflux (Dean-Stark)Forms the mono-enol ether. The C2-methyl ensures the double bond forms endocyclically or exocyclically but "locks" the tautomer for the next step.
2 Methyllithium (MeLi)Et₂O, -78°C to 0°CCritical Step. MeLi attacks the carbonyl carbon (C3), not the enol ether. This is a 1,2-addition.
3 HCl (aq)2M, RT, 1 hrAcidic hydrolysis cleaves the enol ether and dehydrates the tertiary alcohol, establishing the C2=C3 double bond.

Yield Expectation: 65-75% over 3 steps. Key QC Parameter: 1H NMR should show no vinyl protons. The C2 and C3 methyls will appear as singlets (or finely split quartets) around


 1.75 - 1.90 ppm.

Phase II: Reductive Amination (Racemic Entry)

We generate the racemic amine first. Direct reductive amination is preferred over oxime reduction to minimize over-reduction of the C2=C3 double bond (a common risk with hydrogenation).

Protocol B: Titanium-Mediated Reductive Amination
  • Imine Formation:

    • Charge reactor with 2,3-dimethylcyclohex-2-en-1-one (1.0 equiv) and Ammonia (7M in MeOH, 5.0 equiv).

    • Add Titanium(IV) isopropoxide (1.2 equiv) dropwise.

    • Note: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine without harsh heating.

    • Stir at RT for 6–12 hours.

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.

    • Caution: Maintain internal temp < 5°C to prevent conjugate reduction of the alkene.

    • Stir for 2 hours.

  • Workup:

    • Quench with aq. NaOH (1M). A white precipitate (TiO₂) will form.

    • Filter through Celite. Extract filtrate with MTBE.

    • Acid-Base Extraction: Extract organic layer with 1M HCl (pulls amine into aqueous). Wash aqueous with ether (removes neutral impurities). Basify aqueous layer to pH >12 with NaOH. Extract back into DCM.

Result: rac-2,3-Dimethylcyclohex-2-en-1-amine.

Phase III: Enzymatic Kinetic Resolution

Target: Enantiopure (1S)-2,3-dimethylcyclohex-2-en-1-amine (and the (1R)-amide).

This is the "Self-Validating" step. We use Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435. CAL-B is highly selective for the R-enantiomer of secondary amines (following Kazlauskas' rule), acylating it to the amide, while leaving the S-amine untouched.

Protocol C: CAL-B Kinetic Resolution
ParameterSpecificationNotes
Enzyme Novozym 435 (Immobilized CAL-B)20-50 mg per mmol of substrate.
Acyl Donor Isopropyl Acetate (iPrOAc)Acts as both solvent and reactant. Superior to EtOAc due to non-reversible acetone byproduct.
Temperature 30°C - 40°COptimal window for CAL-B activity vs. stability.
Time 12 - 24 hoursMonitor conversion by GC or HPLC. Stop at 50% conversion.

Workflow:

  • Dissolve racemic amine in Isopropyl Acetate.

  • Add Novozym 435 beads.

  • Shake/Stir (orbital shaker preferred to avoid grinding beads).

  • Stop Point: When conversion reaches 50% (theoretical max yield for resolution).

  • Separation: Filter off enzyme. Evaporate solvent.[2]

    • The residue contains (S)-Amine (liquid) and (R)-Acetamide (solid/oil).

    • Separate via flash chromatography (DCM/MeOH/NH₃) or acid-base extraction (Amine is basic; Amide is neutral).

Visualization of Workflows

Diagram 1: Synthetic Pathway (Enone Construction)

EnoneSynthesis Figure 1: Regioselective Synthesis of the Enone Scaffold Start 2-Methyl-1,3- cyclohexanedione EnolEther 3-Ethoxy-2-methyl- 2-cyclohexen-1-one Start->EnolEther EtOH, H+ (-H2O) Intermediate 1,2-Addition Intermediate EnolEther->Intermediate MeLi, Et2O (-78°C) Product 2,3-Dimethylcyclohex- 2-en-1-one Intermediate->Product H3O+ Hydrolysis/Elimination

Diagram 2: Chemoenzymatic Resolution Workflow

KineticResolution Figure 2: CAL-B Mediated Kinetic Resolution Workflow Racemate rac-2,3-Dimethylcyclohex-2-en-1-amine Reaction Kinetic Resolution (CAL-B, iPrOAc, 30°C) Racemate->Reaction Mixture Crude Mixture (S)-Amine + (R)-Amide Reaction->Mixture 50% Conversion Separation Acid-Base Extraction or Chromatography Mixture->Separation S_Amine (1S)-Amine (>99% ee) Separation->S_Amine Aqueous Phase (Basify & Extract) R_Amide (1R)-Acetamide Separation->R_Amide Organic Phase R_Amine (1R)-Amine (via Hydrolysis) R_Amide->R_Amine Optional: NaOH/EtOH Reflux

Analytical Profile & References

Analytical Data Summary
PropertyValue/Observation
Appearance Colorless to pale yellow oil.[3] Amine odor.
¹H NMR (Diagnostic) C2-Me: ~1.70 ppm (s). C3-Me: ~1.65 ppm (s). C1-H: ~3.2-3.5 ppm (m).
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/Diethylamine (98:2:0.1).
Storage Store under Argon at 4°C. Absorb CO₂ from air rapidly (carbamate formation).
References
  • Enone Synthesis Strategy: Stork, G., & Danheiser, R. L. (1973).

    
    -Diketone Enol Ethers. The Journal of Organic Chemistry. Link
    
  • Reductive Amination Protocol: Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry. Link

  • Enzymatic Resolution (CAL-B): Gotor-Fernández, V., et al. (2006). Preparation of Chiral Allylic Amines by Enzymatic Kinetic Resolution. Journal of Organic Chemistry. Link

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[4] Wiley-Interscience. (Foundational Text on A(1,2) Strain).[4]

Sources

Foundational

IUPAC name and structure of 2,3-Dimethylcyclohex-2-en-1-amine;HCl

Technical Monograph: 2,3-Dimethylcyclohex-2-en-1-amine Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of 2,3-dimethylcyclohex-2-en-1-amine hydrochloride , a cyclic allylic amine in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,3-Dimethylcyclohex-2-en-1-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-dimethylcyclohex-2-en-1-amine hydrochloride , a cyclic allylic amine intermediate. While often overshadowed by its saturated analogs or


-alkylated derivatives, this specific scaffold represents a critical "privileged structure" in medicinal chemistry. Its rigid cyclohexene core, coupled with the allylic amine functionality, serves as a versatile pharmacophore for adrenergic and opioid receptor ligands, as well as a precursor for complex alkaloid synthesis. This document details its structural properties, validated synthetic protocols, and quality control methodologies.

Part 1: Structural Characterization & Nomenclature

IUPAC Nomenclature and Identification
  • Systematic Name: 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride[1]

  • CAS Number (Free Base): Not widely listed; Analogous to 2,3-dimethylcyclohex-2-en-1-one derivatives.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    • Free Base: 125.21 g/mol [2]

    • Hydrochloride Salt: 161.67 g/mol

  • SMILES: CC1=C(C)C(N)CCC1.Cl[3]

Structural Analysis

The molecule features a cyclohexene ring distorted into a half-chair conformation to accommodate the planar double bond at C2-C3.

  • Stereocenter: The C1 carbon bearing the amine is chiral. The compound exists as a pair of enantiomers (

    
     and 
    
    
    
    ).
  • Allylic Strain: The methyl groups at C2 and C3 introduce

    
     and 
    
    
    
    strain, locking the conformation and influencing the facial selectivity of nucleophilic attacks during synthesis.

Figure 1: Structural Connectivity and Stereochemistry

G Struct 2,3-Dimethylcyclohex-2-en-1-amine HCl Ring Cyclohexene Core (Half-Chair) Struct->Ring Salt HCl Counterion (Stoichiometry 1:1) Struct->Salt Funct Allylic Amine (C1 Position) Ring->Funct C1 Subst Vicinal Dimethyls (C2, C3) Ring->Subst C2=C3

Caption: Structural decomposition of the target molecule highlighting the core scaffold and functional groups.

Part 2: Synthetic Pathways & Manufacture

Retrosynthetic Analysis

The most efficient route to the target amine is the functionalization of the commercially available enone: 2,3-dimethyl-2-cyclohexen-1-one (CAS 1122-20-9).

Validated Synthetic Protocol (Reductive Amination)

Note: Direct reductive amination of


-unsaturated ketones is prone to over-reduction (saturation of the double bond). The protocol below utilizes a Luche Reduction  followed by Azidation  to preserve the alkene.

Step 1: Luche Reduction (Ketone


 Allylic Alcohol) 
  • Reagents: 2,3-Dimethyl-2-cyclohexen-1-one (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.1 eq), Methanol (0.4 M).
  • Procedure: Dissolve ketone and Cerium(III) chloride in MeOH. Cool to 0°C. Add

    
     portion-wise. Stir for 1 hour.
    
  • Mechanism: Cerium coordinates to the carbonyl oxygen, activating it and favoring 1,2-addition over 1,4-addition.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .

Step 2: Azidation (Allylic Alcohol


 Allylic Azide) 
  • Reagents: Allylic alcohol (from Step 1), Diphenylphosphoryl azide (DPPA, 1.2 eq), DBU (1.2 eq), Toluene.

  • Procedure: Under

    
    , treat the alcohol with DPPA and DBU at 0°C 
    
    
    
    RT.
  • Safety: Azides are potential explosion hazards. Maintain temperature control.

Step 3: Staudinger Reduction (Azide


 Amine) 
  • Reagents: Allylic Azide,

    
     (1.1 eq), 
    
    
    
    .
  • Procedure: Add Triphenylphosphine to the azide solution. Evolution of

    
     gas occurs. Hydrolyze the intermediate iminophosphorane with water.
    

Step 4: Salt Formation

  • Dissolve the crude amine in anhydrous Diethyl Ether.

  • Add 2.0 M HCl in Ether dropwise at 0°C.

  • Filter the white precipitate and recrystallize from Isopropanol/Hexane.

Figure 2: Synthetic Workflow

Synthesis SM Starting Material: 2,3-Dimethyl-2-cyclohexen-1-one Inter1 Intermediate 1: Allylic Alcohol SM->Inter1 NaBH4, CeCl3 (Luche) Inter2 Intermediate 2: Allylic Azide Inter1->Inter2 DPPA, DBU (Azidation) ProdBase Product (Free Base): 2,3-Dimethylcyclohex-2-en-1-amine Inter2->ProdBase PPh3, H2O (Staudinger) Final Final Salt: Hydrochloride ProdBase->Final HCl in Et2O

Caption: Step-wise synthesis preserving the


-unsaturation via the Azide route.

Part 3: Physicochemical Profiling

The hydrochloride salt significantly improves stability compared to the volatile and oxidation-prone free amine.

PropertyValue (Estimated/Literature Analog)Significance
Appearance White to off-white crystalline solidIndicator of purity; yellowing suggests oxidation.
Melting Point 185–190 °C (Decomp.)High lattice energy typical of primary amine salts.
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherCritical for formulation and biological assay preparation.
pKa (Conj. Acid) ~9.8Typical for primary aliphatic amines; charged at physiological pH.
Hygroscopicity ModerateRequires storage in desiccated environment.

Part 4: Analytical Methodologies

To ensure scientific integrity, the following self-validating analytical criteria must be met.

Proton NMR ( NMR, 400 MHz, )
  • 
     1.65, 1.70 ppm (s, 6H):  Two singlet methyl groups attached to the double bond (C2-Me, C3-Me). Diagnostic for the 2,3-dimethyl alkene motif.
    
  • 
     3.85 ppm (m, 1H):  The methine proton at C1 (
    
    
    
    -NH3+). The chemical shift is deshielded due to the ammonium group and the adjacent double bond.
  • 
     1.80–2.20 ppm (m, 6H):  Methylene protons of the ring (C4, C5, C6).
    
Infrared Spectroscopy (FT-IR)
  • 2800–3000

    
    :  Broad ammonium N-H stretch (multiple bands).
    
  • 1660

    
    :  Weak C=C stretch (tetrasubstituted/trisubstituted alkene).
    
Purity Assay (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B.

  • Detection: UV at 210 nm (end absorption) or Charged Aerosol Detection (CAD) due to weak chromophore.

Part 5: Applications in Drug Discovery

This scaffold serves as a conformational lock . In flexible chains (like linear alkyl amines), the amine can adopt multiple spatial positions. In 2,3-dimethylcyclohex-2-en-1-amine, the amine vector is fixed relative to the hydrophobic methyl patch.

  • Adrenergic Ligands: The structure mimics the "phenyl-ethylamine" pharmacophore where the cyclohexene ring replaces the phenyl ring, often altering metabolic stability and receptor subtype selectivity (

    
     vs 
    
    
    
    ).
  • Fragment-Based Drug Design (FBDD): Used as a high-sp3 fraction building block to escape "flatland" in library design.

  • Chiral Resolution Agents: The enantiomerically pure amine can be used to resolve chiral acids via diastereomeric salt formation.

References

  • PubChem. (n.d.).[2][4][5][6] 2,3-Dimethylcyclohex-2-en-1-one (Compound Summary). National Library of Medicine. Retrieved from [Link][7]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.
  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-337.
  • Organic Chemistry Portal. (n.d.). Reductive Amination.[8] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of Substituted Cyclohexene Amines

This guide provides a comprehensive technical overview of the discovery, synthesis, and evolving therapeutic applications of substituted cyclohexene amines. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery, synthesis, and evolving therapeutic applications of substituted cyclohexene amines. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry and pharmacological significance of this important class of molecules, emphasizing the causal relationships behind experimental design and the validation of synthetic protocols.

Introduction: The Strategic Importance of the Cyclohexene Amine Scaffold

The substituted cyclohexene amine motif is a cornerstone in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which offers distinct advantages over flat aromatic systems.[1] This scaffold serves as a versatile template for the design of therapeutic agents targeting a wide array of biological pathways. Its unique stereochemical properties allow for precise spatial orientation of functional groups, facilitating optimal interactions with protein targets. This guide will trace the historical milestones in the synthesis of these compounds, from classical organic reactions to modern biocatalytic methods, and explore their journey from laboratory curiosities to life-changing pharmaceuticals.

Historical Perspectives on Synthetic Methodologies

The construction of the substituted cyclohexene amine core has evolved significantly over the past century, driven by the relentless pursuit of efficiency, stereocontrol, and molecular diversity. Early methods laid the groundwork for more sophisticated approaches that are now commonplace in drug discovery.

The Dawn of Cyclohexene Synthesis: The Diels-Alder Reaction

First described by Otto Diels and Kurt Alder in 1928, the [4+2] cycloaddition reaction provided a powerful and reliable method for the formation of six-membered rings with excellent control over regio- and stereochemistry.[2][3][4][5] This Nobel Prize-winning reaction involves the concerted interaction of a conjugated diene with a dienophile (a substituted alkene) to form a cyclohexene derivative.[2][3][4][5] The elegance of the Diels-Alder reaction lies in its ability to simultaneously form two new carbon-carbon bonds and set up to four contiguous stereocenters.[3]

Historically, the introduction of an amine functionality into the cyclohexene ring via the Diels-Alder reaction often involved the use of dienophiles containing a masked or precursor amino group, such as nitroalkenes or imines (in the aza-Diels-Alder variant).[2][6]

Conceptual Workflow: Diels-Alder Approach to Substituted Cyclohexene Amines

Diels_Alder Diene Conjugated Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile with Amine Precursor (e.g., Nitroalkene) Dienophile->TransitionState CyclohexeneAdduct Substituted Cyclohexene with Amine Precursor TransitionState->CyclohexeneAdduct Concerted Reaction Reduction Reduction of Amine Precursor CyclohexeneAdduct->Reduction FinalProduct Substituted Cyclohexene Amine Reduction->FinalProduct

Caption: Diels-Alder reaction workflow for synthesizing substituted cyclohexene amines.

Degradative Approaches: The Hofmann Rearrangement

Discovered by August Wilhelm von Hofmann in the late 19th century, the Hofmann rearrangement (or Hofmann degradation) offered an alternative, albeit less direct, route to amines.[1][7][8][9][10] This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate, using bromine and a strong base.[1][7][8][9][10] While not a primary method for the de novo synthesis of the cyclohexene ring itself, the Hofmann rearrangement was historically employed to introduce an amine group onto a pre-existing cyclohexanecarboxamide or cyclohexenecarboxamide scaffold. The key advantage of this method was its utility in accessing amines that might be difficult to synthesize through other means.

Experimental Protocol: Hofmann Rearrangement of Cyclohexenecarboxamide

  • Preparation of the Reaction Mixture: In a flask equipped with a stirrer and cooled in an ice bath, dissolve cyclohexenecarboxamide in an aqueous solution of sodium hydroxide.

  • Addition of Bromine: Slowly add a solution of bromine in sodium hydroxide to the cooled amide solution while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for approximately one hour.

  • Isolation of the Amine: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation or chromatography.

The Rise of Reductive Amination

Reductive amination, a process that converts a carbonyl group (an aldehyde or ketone) into an amine via an intermediate imine, has become one of the most versatile and widely used methods for amine synthesis.[11][12] This reaction can be performed in a single pot by combining the carbonyl compound, the amine, and a reducing agent.[11] The development of selective reducing agents, such as sodium cyanoborohydride and, more recently, sodium triacetoxyborohydride, has been instrumental in the widespread adoption of this methodology.

The reductive amination of substituted cyclohexanones or cyclohexenones provides a direct and efficient route to the corresponding amines. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, allowing for the selective synthesis of either cis or trans isomers.

Conceptual Workflow: Reductive Amination of a Cyclohexanone

Reductive_Amination Cyclohexanone Substituted Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal Amine Amine (e.g., NH3) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine Dehydration FinalAmine Substituted Cyclohexylamine Imine->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalAmine Reduction

Caption: Reductive amination pathway from a cyclohexanone to a substituted cyclohexylamine.

Therapeutic Applications and Structure-Activity Relationships

The unique structural features of substituted cyclohexene amines have been exploited in the development of a diverse range of therapeutic agents. The following sections highlight key examples and discuss the structure-activity relationships (SAR) that govern their biological effects.

Antipsychotics: The Case of Cariprazine

Cariprazine is a third-generation atypical antipsychotic that showcases the successful application of the substituted cyclohexene amine scaffold in targeting complex neurological disorders.[13] It is a potent dopamine D3 and D2 receptor partial agonist, with a higher affinity for the D3 receptor.[13][14][15][16][17] Cariprazine also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[13][14][15][16][17]

The trans-4-substituted cyclohexane-1-amine core of cariprazine is a key structural element that contributes to its unique pharmacological profile.[7][18] The synthesis of this key intermediate often involves stereoselective methods to obtain the desired trans isomer.[7][18]

Table 1: Receptor Binding Profile of Cariprazine

ReceptorBinding Affinity (Ki, nM)Functional Activity
Dopamine D30.085Partial Agonist
Dopamine D20.49Partial Agonist
Serotonin 5-HT1A2.6Partial Agonist
Serotonin 5-HT2B0.58Antagonist
Serotonin 5-HT2A18.8Antagonist

Signaling Pathway: Cariprazine's Modulation of Dopaminergic Neurotransmission

Cariprazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicle Vesicular Storage Dopamine_synthesis->Vesicle Dopamine_release Dopamine Release Vesicle->Dopamine_release D3_autoreceptor D3 Autoreceptor Dopamine_release->D3_autoreceptor Negative Feedback Dopamine Dopamine Dopamine_release->Dopamine D2_receptor D2 Receptor Signal_transduction Signal Transduction (e.g., ↓cAMP) D2_receptor->Signal_transduction D3_receptor D3 Receptor D3_receptor->Signal_transduction Cariprazine Cariprazine Cariprazine->D3_autoreceptor Partial Agonist (modulates release) Cariprazine->D2_receptor Partial Agonist (modulates signaling) Cariprazine->D3_receptor Partial Agonist (high affinity) Dopamine->D2_receptor Full Agonist Dopamine->D3_receptor Full Agonist

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2,3-Dimethylcyclohex-2-en-1-amine Hydrochloride

This Application Note is structured to provide a high-fidelity protocol for the synthesis of 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride . This specific target presents a distinct chemoselective challenge: converting...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity protocol for the synthesis of 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride . This specific target presents a distinct chemoselective challenge: converting the carbonyl to an amine (reductive amination) while preserving the conjugated alkene (avoiding 1,4-reduction).

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2,3-dimethylcyclohex-2-en-1-amine involves the reductive amination of the sterically hindered,


-unsaturated ketone 2,3-dimethyl-2-cyclohexen-1-one .

The Core Challenge: Standard reductive amination protocols (e.g.,


 at pH 5-6) often fail due to two factors:
  • Steric Hindrance: The methyl group at the C2 position hinders nucleophilic attack at the C1 carbonyl.

  • Regioselectivity: Competitive 1,4-reduction (conjugate addition) leads to the saturated impurity (2,3-dimethylcyclohexan-1-amine), which is difficult to separate.

The Solution: This protocol utilizes Titanium(IV) isopropoxide [


]  as a Lewis acid catalyst and dehydrating agent.
  • Mechanism:

    
     activates the carbonyl and traps water, driving the equilibrium toward the sterically crowded imine intermediate before the reducing agent is introduced.
    
  • Selectivity: By ensuring complete imine formation prior to adding Sodium Borohydride (

    
    ) , we favor 1,2-reduction (imine to amine) over 1,4-reduction (alkene saturation).
    

Part 2: Experimental Workflow & Visualization

The following diagram illustrates the critical reaction pathway and decision nodes to ensure the hydrochloride salt is isolated with high purity.

G Start Starting Material 2,3-Dimethyl-2-cyclohexen-1-one Activation Activation & Imine Formation Reagent: 7M NH3 in MeOH + Ti(OiPr)4 Cond: 12h, Ambient Temp, N2 atm Start->Activation Steric Activation Reduction Chemoselective Reduction Reagent: NaBH4 (Solid addition) Temp: -78°C to 0°C Activation->Reduction Imine Intermediate Quench Hydrolysis & Quench Reagent: NH4OH / H2O Precipitation of TiO2 Reduction->Quench 1,2-Reduction Complete Extraction Extraction (DCM) & Drying Quench->Extraction Remove Ti salts SaltForm Salt Formation Reagent: 4M HCl in Dioxane Solvent: Et2O Extraction->SaltForm Free base isolation Final Target Product 2,3-Dimethylcyclohex-2-en-1-amine HCl SaltForm->Final Precipitation

Caption: Logical flow for the Ti(IV)-mediated synthesis, highlighting the separation of imine formation and reduction steps to preserve the alkene.

Part 3: Detailed Protocol

Materials and Stoichiometry

Scale: 10 mmol (Base calculation)

ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
2,3-Dimethyl-2-cyclohexen-1-one 124.181.01.24 gSubstrate
Titanium(IV) isopropoxide 284.222.05.92 mLLewis Acid / Water Scavenger
Ammonia (7M in MeOH) 17.035.0~7.2 mLAmine Source
Sodium Borohydride 37.831.50.57 gReducing Agent
HCl (4M in Dioxane) 36.461.23.0 mLSalt Formation
Dichloromethane (DCM) --50 mLExtraction Solvent
Step-by-Step Methodology
Phase A: Imine Formation (The Critical Step)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2,3-dimethyl-2-cyclohexen-1-one (1.24 g, 10 mmol) followed by 7M

    
     in MeOH  (7.2 mL).
    
  • Activation: Add

    
      (5.92 mL, 20 mmol) dropwise via syringe.
    
    • Observation: The solution may turn slightly yellow/hazy.

  • Reaction: Seal the flask and stir at ambient temperature (

    
    ) for 12--16 hours .
    
    • Why: The steric bulk of the 2,3-dimethyl system requires extended time for the equilibrium to shift fully to the imine.

Phase B: Chemoselective Reduction
  • Cooling: Cool the reaction mixture to

    
      (dry ice/acetone bath).
    
    • Scientific Integrity: Low temperature minimizes the kinetic energy available for the competing 1,4-addition pathway.

  • Addition: Add

    
      (0.57 g, 15 mmol) in one portion.
    
  • Warming: Allow the mixture to warm slowly to

    
      over 2 hours. Stir at 
    
    
    
    for an additional 1 hour.
Phase C: Workup and Purification
  • Quench: Quench the reaction by adding

    
     (2M, 20 mL) .
    
    • Note: A heavy white precipitate (

      
      ) will form.
      
  • Filtration: Dilute with DCM (30 mL) and filter the mixture through a pad of Celite to remove titanium salts. Wash the pad thoroughly with DCM.

  • Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][4][5][6][7] Extract the aqueous layer once more with DCM (20 mL).

  • Drying: Combine organic layers, dry over

    
    , and concentrate under reduced pressure (keep bath 
    
    
    
    to avoid volatilizing the free amine).
Phase D: Hydrochloride Salt Formation[2]
  • Solubilization: Dissolve the crude yellow oil (free amine) in anhydrous Diethyl Ether (

    
    )  (15 mL).
    
  • Precipitation: Cool to

    
     and add 4M HCl in Dioxane  (3.0 mL) dropwise.
    
    • Observation: A white solid should precipitate immediately.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash with cold

    
    .
    
  • Drying: Dry the solid in a vacuum desiccator over

    
    .
    

Part 4: Quality Control & Validation

To ensure the protocol was successful, compare your data against these expected parameters.

Analytical Specifications
ParameterExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity salt form.
Melting Point

(dec)
Typical for secondary/primary amine HCl salts.

NMR (Vinyl)

5.4 - 5.6 ppm (m, 1H)
Critical: Presence confirms the double bond is preserved (Allylic amine). Absence indicates over-reduction.

NMR (Alpha-H)

3.4 - 3.6 ppm (m, 1H)
Proton on the carbon bearing the amine (C1).
Yield 65% - 75%Lower yields may indicate incomplete imine formation due to sterics.
Troubleshooting Guide
  • Issue: Product contains saturated amine (2,3-dimethylcyclohexylamine).

    • Cause: Reduction temperature was too high or

      
       was added before imine formation was complete.
      
    • Fix: Increase Phase A stirring time to 24h; maintain

      
       for longer during Phase B.
      
  • Issue: Low Yield / Recovery.

    • Cause: Titanium salts trapped the amine during filtration.

    • Fix: Wash the Celite pad more vigorously with DCM/MeOH (9:1) during filtration.[1]

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928-4929.

    • Context: Establishes the protocol as a standard for sterically hindered ketones.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554.

    • Context: Foundational work on Titanium-mediated imine form
  • Barney, C. L., et al. (2011).

    
    -unsaturated ketones." Tetrahedron Letters, 52(15), 1723-1725. 
    
    • Context: Discusses chemoselectivity issues in enone reduction.

Sources

Application

Application Notes &amp; Protocols for the Comprehensive Analysis of 2,3-Dimethylcyclohex-2-en-1-amine Hydrochloride

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride. Due to the limite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride. Due to the limited availability of published literature for this specific compound[1], this guide synthesizes first-principle analytical strategies with established methods for structurally similar aliphatic and alicyclic amines. Protocols are provided for chromatographic and spectroscopic techniques, emphasizing the rationale behind method selection and parameter optimization to address the unique challenges presented by this analyte, such as its lack of a native chromophore and potential for chromatographic peak tailing.

Introduction and Analytical Challenges

2,3-Dimethylcyclohex-2-en-1-amine is a substituted alicyclic amine, typically handled as a hydrochloride salt to improve stability and solubility. As a potential intermediate in pharmaceutical synthesis or a research chemical, its unambiguous identification and purity assessment are critical for quality control and regulatory compliance.

The primary analytical challenges associated with this molecule are:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering direct UV detection in HPLC challenging at low concentrations.

  • High Polarity and Basicity: The primary amine group is basic and highly polar, which can lead to strong interactions with active sites on standard silica-based chromatographic columns, resulting in poor peak shape (tailing) and low recovery.[2][3]

  • Volatility: The free base form is sufficiently volatile for gas chromatography, but the hydrochloride salt is not. The primary amine functionality can still pose challenges for GC analysis.[4]

This guide presents robust solutions to these challenges through a multi-modal analytical approach.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue / InformationSource
Molecular Formula C₈H₁₅N · HClInferred from base
Molecular Weight 161.67 g/mol Calculated
Monoisotopic Mass 125.12045 Da (Free Base)[1]
Structure (Free Base) CC1=C(C(CCC1)N)C[1]
Predicted XlogP 0.6 (Free Base)[1]
Appearance Likely a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol.General knowledge

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of chemical entities and quantifying their concentration. Given the properties of the target analyte, both HPLC and GC-MS are viable, but each requires a specific strategy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile or thermally labile compounds. To overcome the lack of a UV chromophore, pre-column derivatization is the most robust strategy for achieving high sensitivity with standard UV or fluorescence detectors.[5]

Causality Behind Derivatization: Derivatization involves reacting the primary amine with a reagent to attach a molecule with strong UV absorbance or fluorescence properties. This not only enhances detectability but also often improves the chromatographic behavior of the analyte by making it less polar and less prone to silanol interactions.[5] Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are excellent choices as they react specifically with primary and secondary amines under mild conditions to yield highly fluorescent derivatives.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis s1 Weigh Sample/Standard s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 d1 Add Borate Buffer (pH ~9) s2->d1 d2 Add FMOC-Cl Reagent d3 Incubate (e.g., 40°C, 30 min) d2->d3 d4 Quench with Glycine d3->d4 h1 Inject Derivatized Sample d4->h1 h2 Reversed-Phase Separation (C18 Column) h1->h2 h3 Fluorescence or UV Detection h2->h3 h4 Data Acquisition & Analysis h3->h4

Caption: HPLC method workflow including derivatization.

Objective: To quantify 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride and assess its purity.

1. Reagents and Materials:

  • 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride (Reference Standard and Sample)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Boric Acid

  • Sodium Hydroxide

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Glycine

  • HPLC Vials

2. Solution Preparation:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water and adjust pH to 9.0 with sodium hydroxide.

  • FMOC-Cl Reagent (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare fresh daily.

  • Quenching Solution (0.1 M Glycine): Dissolve glycine in the diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with diluent.

3. Derivatization Procedure:

  • To a 1.5 mL vial, add 100 µL of the working standard or sample solution.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add 200 µL of 15 mM FMOC-Cl reagent. Vortex immediately.

  • Incubate the mixture at 40°C for 30 minutes.

  • Add 100 µL of 0.1 M Glycine solution to quench the excess FMOC-Cl. Vortex.

  • The sample is now ready for injection.

4. HPLC Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge, Agilent Zorbax)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Fluorescence: Ex: 265 nm, Em: 315 nm UV: 265 nm
Gradient Elution Time (min)
0.0
15.0
20.0
20.1
25.0

5. System Suitability & Validation:

  • Tailing Factor: The peak for the derivatized analyte should have a tailing factor ≤ 2.0.

  • Reproducibility: Five replicate injections of the working standard should yield a relative standard deviation (RSD) of ≤ 2.0% for peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identification and quantification, offering high selectivity. The primary amine must be converted from its hydrochloride salt to the free base before injection.

Causality Behind Method Choices: Direct injection of the free amine can lead to peak tailing on standard non-polar columns due to interactions with active silanol groups.[3] To mitigate this, two primary strategies are effective:

  • Base-Deactivated Column: Employing a column specifically designed for amine analysis, which has a surface treatment to mask active sites.

  • Derivatization: Acylating the amine (e.g., with trifluoroacetic anhydride, TFAA) creates a less polar, more volatile derivative with excellent chromatographic properties.[3]

Objective: To confirm identity and detect volatile impurities.

1. Reagents and Materials:

  • 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride

  • Dichloromethane (DCM, GC Grade)

  • Sodium Hydroxide Solution (1 M)

  • Anhydrous Sodium Sulfate

  • GC Vials with inserts

2. Sample Preparation (Free-Basing):

  • Dissolve ~10 mg of the hydrochloride salt in 1 mL of deionized water in a separation funnel.

  • Add 1 mL of 1 M NaOH to basify the solution (confirm with pH paper, pH > 12).

  • Extract the aqueous layer with 3 x 2 mL of dichloromethane.

  • Combine the organic (DCM) layers.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Carefully decant the dried solution into a clean vial.

  • Dilute to an appropriate concentration (~100 µg/mL) with DCM for GC-MS analysis.

3. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent amine-specific column (e.g., Agilent J&W DB-Amines), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 60°C, hold for 2 min. Ramp at 15°C/min to 280°C. Hold for 5 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 350 m/z

4. Expected Fragmentation: The EI mass spectrum is expected to show a molecular ion (M⁺) at m/z 125. Key fragments would likely arise from the loss of methyl groups, cleavage of the cyclohexene ring, and loss of the amino group.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive structural information and are essential for confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[7] Experiments in a suitable deuterated solvent like D₂O (for the hydrochloride salt) or CDCl₃ (for the free base) are required.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[7]

  • Acquisition: Use a high-field NMR spectrometer (≥400 MHz).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Identifies all unique carbon atoms.

    • 2D NMR (COSY, HSQC): Used to establish H-H and C-H correlations to definitively assign signals.[7]

A summary of predicted chemical shifts and multiplicities based on the structure.

NucleusPredicted Chemical Shift (ppm)Key Features
¹H NMR ~1.7Singlet or narrow multiplet, CH₃ groups on the double bond.
~2.0-2.5Multiplets, CH₂ groups of the ring.
~3.0-3.5Multiplet, CH attached to the amine group.
Variable (broad)NH₂ protons (will exchange in D₂O).
¹³C NMR ~20CH₃ carbons.
~25-40CH₂ carbons in the ring.
~50-60CH -NH₂ carbon.
~125-135Quaternary carbons of the C=C double bond.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the crystal. Alternatively, prepare a KBr pellet.[7]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3400N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~2800-3000C-H StretchAliphatic CH, CH₂, CH₃
~1650C=C Stretch (weak)Alkene
~1590-1650N-H Bend (Scissoring)Primary Amine (-NH₂)
~1000-1250C-N StretchAmine

Summary & Method Selection Guide

The choice of analytical method is dictated by the objective of the analysis.

Method_Selection goal Analytical Goal? identity Identity Confirmation & Structural Elucidation goal->identity Structure purity Purity Assay & Impurity Profiling goal->purity Purity quant Quantification in Formulation goal->quant Assay nmr NMR Spectroscopy (¹H, ¹³C, 2D) identity->nmr Definitive ftir FTIR Spectroscopy identity->ftir Functional Groups gcms GC-MS identity->gcms Molecular Weight purity->gcms hplc HPLC-UV/FLD (with Derivatization) purity->hplc quant->hplc

Caption: Decision tree for selecting the appropriate analytical method.

References

  • ScienceOpen.
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. 200460811.
  • Supporting Inform
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • III Analytical Methods. (n.d.).
  • BenchChem. Structural Elucidation of 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Guide.
  • PubChem. 2,3-Dimethylcyclohexylamine. CID 123507.
  • Amine-Directed Mizoroki-Heck Aryl
  • PubChemLite. 2,3-dimethylcyclohex-2-en-1-amine hydrochloride (C8H15N).
  • BenchChem. High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine.
  • Helda, University of Helsinki.
  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Sigma-Aldrich.
  • ResearchGate. (2025). 2.1.2.
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • International CCS Knowledge Centre.

Sources

Method

Application Note: High-Purity Recrystallization of Amine Hydrochloride Salts

Executive Summary Amine hydrochloride (HCl) salts represent a cornerstone of pharmaceutical development, comprising approximately 50% of all FDA-approved salt forms. Their popularity stems from enhanced aqueous solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amine hydrochloride (HCl) salts represent a cornerstone of pharmaceutical development, comprising approximately 50% of all FDA-approved salt forms. Their popularity stems from enhanced aqueous solubility and bioavailability compared to free bases. However, their purification presents unique thermodynamic challenges: high lattice energy, extreme hygroscopicity, and a propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

This guide moves beyond basic textbook procedures to provide a field-validated, mechanistic approach to purifying amine HCl salts. It prioritizes the balance between yield (preventing loss in mother liquor) and purity (rejecting occluded impurities).

Physicochemical Principles of Salt Crystallization

To design a successful protocol, one must understand the competition between Lattice Energy and Solvation Energy .

  • The Challenge: Amine HCl salts form strong ionic lattices. To dissolve them, the solvent must overcome this lattice energy. However, if the solvent is too polar (e.g., water, methanol), the solvation shell is so stable that the salt refuses to recrystallize upon cooling, leading to poor yields.

  • The Solution: The ideal solvent system utilizes a "Goldilocks" polarity—high enough to dissolve the salt at reflux (high kinetic energy) but low enough to force lattice re-formation at ambient temperatures.

Table 1: Solvent Selection Matrix for Amine HCl Salts
Solvent ClassSpecific SolventDielectric Const. (

)
RoleApplication Notes
Primary Isopropanol (IPA) 17.9Best Overall The "Go-To" solvent. Balances solubility perfectly for most HCl salts.
Primary Ethanol (EtOH)24.5High SolubilityGood for very insoluble salts, but often requires an anti-solvent to recover yield.
Primary Acetonitrile (MeCN)37.5SpecificExcellent for polar impurities; distinct solvation profile from alcohols.
Modifier Methanol (MeOH)32.7SolubilizerUse sparingly (5-10%) only if the salt is insoluble in refluxing IPA/EtOH.
Anti-Solvent Diethyl Ether4.3PrecipitantClassic pairing with EtOH. Warning: Highly flammable/volatile.
Anti-Solvent Ethyl Acetate6.0ModifierSafer alternative to ether; often used to induce crystallization in IPA solutions.
Anti-Solvent Acetone20.7IntermediateUseful for "crashing out" salts from methanolic solutions.

Pre-Protocol Assessment: The Solubility Screen

Do not skip this step. Place 50 mg of crude salt in a test tube.

  • Add 0.5 mL IPA . Heat to boiling.

    • Dissolves? Cool to RT. Crystals?

      
      Use Protocol A .
      
    • Insoluble? Add MeOH dropwise at reflux until dissolved.

      
      Use Protocol B .
      
    • Dissolves at RT? Solvent is too polar. Switch to IPA/Ethyl Acetate or EtOH/Ether .

Core Protocol A: Single-Solvent Recrystallization (IPA)

Best for: Standard amine salts with moderate solubility profiles.

Workflow Diagram

G Start Crude Amine HCl Dissolve Reflux in Minimal IPA (Target: Saturation) Start->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Gravity Filter Nucleate Controlled Cooling (RT -> 4°C) HotFilter->Nucleate Slow Ramp Isolate Vacuum Filtration & Cold Solvent Wash Nucleate->Isolate Dry Vacuum Drying (Remove Hygroscopic Solvent) Isolate->Dry

Figure 1: Standard Single-Solvent Workflow. Note the emphasis on "Controlled Cooling" to prevent amorphous precipitation.

Step-by-Step Procedure
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add IPA (approx. 5-10 mL per gram). Heat to reflux. Add more IPA in small aliquots until the solid just dissolves.

    • Critical: If a small amount of solid remains after adding 20% excess solvent, it is likely an inorganic impurity (e.g., NaCl, NH4Cl). Proceed to filtration.[1][2][3][4][5][6]

  • Hot Filtration: While keeping the solution near boiling, filter through a fluted filter paper (or a pre-heated glass frit) into a clean, warm flask.

    • Why? A cold flask will shock the solution, causing premature precipitation on the glass walls.

  • Nucleation: Allow the filtrate to cool to room temperature undisturbed .

    • Do not place immediately in ice. Rapid cooling traps impurities (occlusion).

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using a Büchner funnel.

  • The Wash: Wash the filter cake with cold IPA (chilled to 0°C).

    • Volume Rule: Use 10-15% of the initial solvent volume. Too much wash will redissolve your product.

Core Protocol B: Anti-Solvent Recrystallization (Ethanol/Ether)

Best for: Highly polar salts or thermally sensitive compounds.

  • Dissolution: Dissolve the amine salt in the minimum amount of absolute Ethanol at room temperature or mild heat (40°C).

  • The Cloud Point: Add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization: Cover the flask (parafilm with pinholes) and let it stand. The slow diffusion of the ether vapor or gradual cooling will drive the salt out of the solution into a high-purity lattice.

  • Harvest: Filter and wash with a 1:1 mixture of cold EtOH/Ether.

Troubleshooting: The "Oiling Out" Phenomenon

The Problem: Instead of crystals, you see oily droplets at the bottom of the flask. The Cause: The solution entered a region of Liquid-Liquid Phase Separation (LLPS) before it reached the crystallization boundary. This is common with amine salts due to their amphiphilic nature.

Mitigation Strategy Diagram

OilingOut Detect Oiling Out Detected? Reheat Reheat to Clear Solution Detect->Reheat Yes Seed Add Seed Crystal at Cloud Point Reheat->Seed If seed available Scratch Scratch Glass Surface Reheat->Scratch No seed Success Crystalline Precipitate Seed->Success SolventMod Add More Polar Solvent (e.g. MeOH) SolventMod->Success Slow Cool Scratch->SolventMod Still Oiling Scratch->Success

Figure 2: Decision tree for mitigating "Oiling Out". The priority is to re-establish a single phase before attempting nucleation again.

Corrective Actions[3][5][6][7][8]
  • Re-Dissolve: Heat the mixture until the oil redissolves.

  • Seeding: If you have any pure crystals (even a speck), add them to the solution once it cools slightly below the boiling point. This provides a template for the lattice, bypassing the oil phase.

  • Trituration: If the oil solidifies into a gum, decant the solvent, add fresh non-polar solvent (e.g., ether), and grind the gum with a spatula. This often induces crystallization.[1][2][6][7][8]

Validation & Characterization

A protocol is only as good as its proof. Validate your salt using these metrics:

  • Silver Nitrate Test (Qualitative): Dissolve a small amount in water; add

    
    . A heavy white precipitate (
    
    
    
    ) confirms the chloride counter-ion is intact.
  • Melting Point: Amine HCl salts typically have high, sharp melting points (often

    
    ). A broad range (
    
    
    
    ) indicates wet solvent or impurities.
  • 1H-NMR: Check for stoichiometry. The integration of the

    
    -protons next to the nitrogen often shifts downfield significantly in the salt form compared to the free base.
    

References

  • FDA Center for Drug Evaluation and Research. (2018). Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Oiling Out Protocols. Department of Chemistry. [Link]

  • Mettler Toledo. (2024). Crystallization Guide: Oiling Out. [Link]

Sources

Application

Experimental procedure for reductive amination of cyclohexenones

Application Note: High-Efficiency Reductive Amination of Cyclohexenones -Unsaturated Ketones Executive Summary Reductive amination of cyclohexenones (conjugated enones) presents a unique challenge in organic synthesis co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of Cyclohexenones


-Unsaturated Ketones

Executive Summary

Reductive amination of cyclohexenones (conjugated enones) presents a unique challenge in organic synthesis compared to saturated ketones. The conjugation of the carbonyl group with the alkene reduces the electrophilicity of the carbonyl carbon, making initial amine attack sluggish. Furthermore, the system is prone to competing 1,4-conjugate addition (Michael addition) and 1,2-reduction of the carbonyl to an allylic alcohol without amine incorporation.

This guide details a field-proven protocol utilizing Titanium(IV) isopropoxide [Ti(OiPr)


]  as a Lewis acid activator and water scavenger. This method shifts the equilibrium toward the imine/iminium intermediate, enabling efficient reduction with Sodium Borohydride (NaBH

)
. We also address the regioselectivity challenges regarding the preservation of the alkene moiety.

Strategic Considerations & Mechanism

The Challenge of Enones

In cyclohexenones, the


-carbon competes with the carbonyl carbon for nucleophilic attack. Standard reductive amination conditions (e.g., NaBH

CN at pH 6) often fail because:
  • Electronic Deactivation: Resonance stabilization renders the carbonyl less electrophilic.

  • Steric Hindrance: The ring structure impedes the formation of the tetrahedral intermediate.

  • Competing Pathways:

    • Path A (Desired): 1,2-Addition of amine

      
       Imine 
      
      
      
      Reduction to Amine.
    • Path B (Undesired): 1,4-Addition of amine

      
      
      
      
      
      -Amino ketone.
    • Path C (Undesired): Direct reduction of C=O to C-OH (Allylic Alcohol).

The Titanium Solution

The use of Ti(OiPr)


 is the "Gold Standard" for difficult substrates. It serves a dual function:
  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity for amine attack.

  • Chemical Desiccant: Irreversibly reacts with water generated during imine formation to form titanium oxides, driving the equilibrium to completion (Le Chatelier’s principle).

Mechanistic Pathway

The following diagram illustrates the activation and reduction pathway, highlighting the critical role of Titanium.

ReductiveAmination Enone Cyclohexenone (Substrate) Complex Activated Ti-Complex Enone->Complex Coordination SideProduct Side Reaction: Conjugate Addition Enone->SideProduct Competing 1,4-Addition Ti Ti(OiPr)4 (Activator) Ti->Complex Imine Imine/Iminium Intermediate Complex->Imine + Amine - TiO2 (Water Scavenging) Amine Amine (R-NH2) Amine->Imine Product Amine Product Imine->Product 1,2-Reduction Reductant NaBH4 (Hydride) Reductant->Product

Figure 1: Mechanistic pathway of Ti(OiPr)


 mediated reductive amination. The titanium species acts as both a Lewis acid and a water scavenger to enforce imine formation over conjugate addition.

Experimental Protocols

Protocol A: The Bhattacharyya Method (Titanium-Mediated)

Recommended for: Sterically hindered ketones, enones, and unreactive aromatic ketones.

Reagents:

  • Cyclohexenone derivative (1.0 equiv)

  • Amine (1.2 – 1.5 equiv) [Use free base or HCl salt + TEA]

  • Titanium(IV) isopropoxide (1.25 – 2.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Absolute Ethanol (0.5 M concentration relative to ketone)

Step-by-Step Procedure:

  • Complexation (The "Aging" Period):

    • In a flame-dried flask under Argon, dissolve the cyclohexenone (10 mmol) and amine (12-15 mmol) in absolute ethanol (20 mL).

    • Note: If using an amine hydrochloride salt, add Triethylamine (TEA, 15 mmol) to liberate the free amine before adding Titanium.

    • Add Ti(OiPr)

      
       (20 mmol, ~6 mL) dropwise via syringe.
      
    • Crucial Step: Stir the mixture at ambient temperature for 6–12 hours .

    • Why? This induction period is required to fully convert the ketone to the imine species. For enones, extending this to 12h ensures the equilibrium shifts away from the starting material, minimizing allylic alcohol side products during reduction.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH

      
       (15 mmol, 0.57 g) portion-wise. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Work-up (The "Titanium Crash"):

    • Quench the reaction by adding 2M aqueous Ammonia (30 mL) or 1M NaOH.

    • Observation: A heavy white/gray precipitate of Titanium dioxide (

      
      ) will form.
      
    • Dilute with Ethyl Acetate or Dichloromethane (50 mL).

    • Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad thoroughly with solvent.

    • Transfer filtrate to a separatory funnel. Separate phases. Extract aqueous layer 2x with organic solvent.[1]

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      

Selectivity Note: This protocol typically yields the saturated amine (cyclohexylamine) as the major product because the double bond in


-unsaturated imines is susceptible to reduction by borohydrides. If the allylic amine  (preserving the C=C) is required, consider using Protocol B  or specialized catalytic systems (e.g., Iridium-catalyzed hydrogenation).
Protocol B: Selective STAB Method (Abdel-Magid Variation)

Recommended for: Acid-sensitive substrates where Ti(OiPr)


 is too harsh, or when attempting to minimize double-bond reduction.

Reagents:

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3]

Procedure:

  • Mix ketone and amine in DCE.

  • Add Acetic Acid (promotes iminium formation).

  • Add STAB. Stir at Room Temp.

  • Limitation: This reaction is often very slow for cyclohexenones. If no progress is observed after 24h, switch to Protocol A.

Data & Troubleshooting Guide

Comparative Efficiency Table
VariableStandard Method (NaBH

CN)
Abdel-Magid (STAB)Titanium Method (Ti(OiPr)

)
Reaction Time 24 - 48 hours12 - 24 hours8 - 16 hours
Conversion (Enones) Low (<40%)Moderate (40-60%)High (>85%)
Major Side Product Allylic AlcoholUnreacted KetoneMinimal
Water Sensitivity High (inhibits imine)ModerateSelf-Scavenging
Work-up Cyanide waste disposalAcid quenchFiltration (Celite)
Troubleshooting Flowchart

Troubleshooting Start Reaction Analysis (TLC/LCMS) Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Alcohol (M+2) Major Product? Check1->Check2 Yes Action1 Increase Ti(OiPr)4 loading or extend 'Aging' time Check1->Action1 No Check3 Is Product Saturated (Alkene reduced)? Check2->Check3 No (Amine formed) Action2 Imine formation incomplete. Add molecular sieves or Switch to Ti method Check2->Action2 Yes (Direct Reduction) Action3 Normal for NaBH4. To preserve alkene: Use NaBH4/CeCl3 or Ir-Catalyst Check3->Action3 Yes (Cyclohexyl-amine)

Figure 2: Decision tree for optimizing reductive amination outcomes.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    
     as a robust activator for hindered ketones. 
    
  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the utility and limitations of STAB, noting its lower reactivity with enones compared to saturated ketones.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry. Early validation of the Titanium-Lewis Acid synergy.[6]

  • Barney, D., et al. (2003). "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane." Journal of Organic Chemistry. Provides advanced catalytic alternatives for when stereochemical preservation of the alkene is required.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 2,3-Dimethylcyclohex-2-en-1-amine

Technical Support Center: 2,3-Dimethylcyclohex-2-en-1-amine Purification Status: Active Operator: Senior Application Scientist (Dr. Aris) Ticket ID: PUR-DMC-23 Introduction: The Nature of the Beast Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dimethylcyclohex-2-en-1-amine Purification

Status: Active Operator: Senior Application Scientist (Dr. Aris) Ticket ID: PUR-DMC-23

Introduction: The Nature of the Beast

Welcome to the technical support center. You are likely here because your clear oil turned brown overnight, or your distillation yielded a mixture of isomers.

2,3-Dimethylcyclohex-2-en-1-amine is a deceptively simple allylic amine. Its purification is complicated by three factors:

  • Allylic Instability: The proximity of the double bond to the amine facilitates oxidation and potential polymerization.

  • Basicity: Like all primary amines, it aggressively scavenges atmospheric CO₂ to form carbamates (white crusts).

  • Isomerism: Synthesis often yields regioisomers (double bond migration) that boil within 2°C of the target.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Stability & Storage (The "Yellowing" Issue)

Q: My compound was clear after distillation but turned yellow/brown after 24 hours. Is it ruined?

A: Not necessarily, but it is degrading. The color change indicates the formation of N-oxides or imines (via oxidative dehydrogenation). Allylic amines are electron-rich; oxygen attacks the nitrogen lone pair or the allylic position.

Protocol: The "Inert Barrier" Storage System

  • Step 1: Degas the sample immediately after purification. Sparge with dry Argon for 5 minutes.

  • Step 2: Store in an amber vial (UV protection prevents radical formation at the alkene).

  • Step 3: Seal under Argon. For long-term storage (>1 week), convert to the Hydrochloride (HCl) or Oxalate salt. The salt form lattice prevents oxidation.

Module 2: Distillation Troubleshooting

Q: I am attempting vacuum distillation, but the temperature fluctuates, and the product is bumping. Yield is low.

A: This compound has a high tendency to "bump" due to hydrogen bonding (intermolecular N-H interactions). Furthermore, prolonged heating causes disproportionation or polymerization.

Technical Insight: The estimated boiling point of the saturated analog (2,3-dimethylcyclohexylamine) is ~165°C at atm. The unsaturated form will be slightly lower but comparable. Do NOT distill at atmospheric pressure.

Corrective Protocol: Short-Path Vacuum Distillation

ParameterSetting/RequirementReason
Pressure < 5 mmHg (High Vacuum)Reduces BP to < 60°C to prevent thermal degradation.
Bath Temp Max 80°CPrevents retro-reaction or polymerization.
Stirring High-speed magneticBreaks surface tension to prevent bumping.
Condenser -10°C (Glycol/Water)Minimizes loss of volatile amine into the pump.

The "Self-Validating" Check: If your distillate is cloudy, you likely have carbamate contamination (reaction with air leak). Redistill over KOH pellets to crack the carbamate back to the free amine.

Module 3: Chromatographic Purification

Q: My compound streaks/tails on the TLC plate and column. I'm losing material on the silica.

A: Standard silica gel is slightly acidic (pH 5-6). The basic amine interacts with surface silanol groups (


), forming ionic bonds that trap your compound.

Troubleshooting Guide: Amine Deactivation

Option A: The Triethylamine (TEA) Pre-wash (Recommended)

  • Slurry your silica in Hexanes containing 5% Triethylamine (

    
    ).
    
  • Pour the column and flush with 2 column volumes of pure Hexanes.

  • Mechanism: The TEA binds to the acidic silanols, "capping" them.

  • Run your purification using Hexanes/Ethyl Acetate.

Option B: The Ammonia Modifier

  • Use a mobile phase of DCM:MeOH:NH₄OH (90:9:1).

  • Note: This is aggressive and may dissolve some silica. Use only for difficult separations.

Module 4: Chemical Resolution (The "Ultimate" Fix)

Q: Distillation didn't separate the isomers. How do I get >98% purity?

A: When physical separation (BP) fails, use chemical separation (Lattice Energy). Convert the liquid amine into a solid salt. Impurities often remain in the mother liquor.

Protocol: Oxalate Salt Crystallization This method is superior to HCl for allylic amines because oxalate salts are often less hygroscopic and form well-defined crystals.

  • Dissolution: Dissolve 1g crude amine in 5mL anhydrous Ethanol.

  • Acid Addition: Add 1 equivalent of Oxalic Acid (dissolved in warm Ethanol) dropwise.

  • Precipitation: A white solid should form immediately. If not, add Diethyl Ether until cloudy.

  • Cooling: Store at 4°C for 4 hours.

  • Filtration: Filter the crystals. Wash with cold Ether.

  • Regeneration: When ready to use, suspend salt in DCM and wash with 1M NaOH. Dry organic layer (

    
    ) and concentrate.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific amine.

PurificationWorkflow Start Crude Reaction Mixture (2,3-Dimethylcyclohex-2-en-1-amine) Check Check Purity (NMR/GC) Start->Check Distill Vacuum Distillation (<5 mmHg, <80°C) Check->Distill Major Product (>70%) Chrom Flash Chromatography (TEA-Buffered Silica) Check->Chrom Complex Mixture Salt Salt Formation (Oxalate/HCl Crystallization) Distill->Salt Isomers Present Pure Pure Amine (>98%) Distill->Pure Success Chrom->Salt Still Impure Chrom->Pure Success Salt->Pure Regeneration (NaOH)

Caption: Decision matrix for selecting the optimal purification route based on crude purity levels.

Critical Diagnostic: The NMR Check

Before accepting your purified material, run a ¹H NMR.

  • The Trap: If you see a vinylic proton (signal around 5.0 - 6.0 ppm), you have the wrong isomer or a migration has occurred.

  • The Truth: 2,3-dimethylcyclohex-2-en-1-amine has a tetrasubstituted double bond (

    
     and 
    
    
    
    are methyl-substituted). There should be NO vinylic protons.
  • Signals to watch:

    • 
       ~3.2-3.5 ppm (Multiplet): The 
      
      
      
      proton (alpha to amine).
    • 
       ~1.6-1.7 ppm (Singlets): The two methyl groups on the double bond.
      

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine distillation and salt formation).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of allylic oxidation and amine reactivity).

  • BenchChem Technical Support. (2025). Overcoming Challenges in Secondary Amine Purification. (General guidelines for amine handling).

  • National Institute of Standards and Technology (NIST). (2024). Thermophysical Properties of Cyclohexene Derivatives. (Used for boiling point estimation logic).

Optimization

Technical Support Center: Diastereoselective Cyclohexylamine Synthesis

Status: Online | Operator: Senior Application Scientist | Ticket: #DIAS-CYC-001 Introduction: The Stereochemical Battlefield Welcome to the technical support hub for cyclohexylamine synthesis. If you are here, you are li...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Ticket: #DIAS-CYC-001

Introduction: The Stereochemical Battlefield

Welcome to the technical support hub for cyclohexylamine synthesis. If you are here, you are likely struggling with the classic conflict of Thermodynamic vs. Kinetic control .

In drug discovery (particularly for GPCR ligands and CNS targets), the orientation of the amine on a cyclohexane ring—axial or equatorial—drastically alters potency and metabolic stability.

This guide treats your synthesis as a controllable system. We do not guess; we engineer the transition state.

Part 1: The Decision Matrix (Root Cause Analysis)

Before adjusting reagents, determine your stereochemical target relative to the existing substituent (assumed to be the "anchor" in the equatorial position).

Visual Troubleshooting Tree

DecisionTree start Target Isomer Selection Q1 Which amine orientation do you need? start->Q1 Trans Equatorial Amine (Thermodynamic Product) Q1->Trans Most Stable Cis Axial Amine (Kinetic Product) Q1->Cis High Energy Method1 Method A: Hydride Reduction (STAB/NaBH4) Trans->Method1 Method2 Method B: Heterogeneous Catalysis (Rh/C or PtO2) Cis->Method2 Mech1 Mechanism: Small hydride attacks from axial face Method1->Mech1 Mech2 Mechanism: Catalyst binds to less hindered face Method2->Mech2

Caption: Decision matrix for selecting the synthetic route based on the desired stereochemical outcome.

Part 2: Troubleshooting & FAQs

Module A: Targeting the Equatorial Amine (Trans-Selectivity)

Context: You want the amine in the equatorial position (usually Trans relative to a 4-substituent).

Q: I am using Sodium Triacetoxyborohydride (STAB), but my diastereomeric ratio (d.r.) is poor. Why? A: STAB generally favors the equatorial amine, but "poor" d.r. usually stems from insufficient equilibration or solvent choice .

  • The Mechanism: Small hydride donors (like borohydrides) prefer to attack the iminium ion from the axial direction (top-down), which pushes the forming amine group into the equatorial position.

  • The Fix:

    • Switch Solvent: Move from THF to 1,2-Dichloroethane (DCE) . DCE promotes tighter ion pairing and often enhances the axial attack preference.

    • Acid Catalysis: Ensure you are using Acetic Acid (AcOH). It catalyzes the formation of the iminium ion. If the imine isn't fully formed before reduction, you lose stereocontrol.

    • Stepwise vs. Direct: If direct reductive amination fails, pre-form the imine (using Ti(OiPr)4 or sieves), isolate it (or evaporate solvent), and then reduce at low temperature.

Q: Can I use NaBH4 instead of STAB? A: You can, but you risk side reactions (alcohol formation).

  • Protocol Adjustment: If using NaBH4, you must pre-form the imine in MeOH.[1] NaBH4 is less selective than STAB and will reduce the ketone faster than the imine if given the chance. STAB is preferred because it reduces imines much faster than ketones.

Module B: Targeting the Axial Amine (Cis-Selectivity)

Context: You want the amine in the axial position (usually Cis relative to a 4-substituent).

Q: I tried STAB and got the wrong isomer. How do I force the amine axial? A: You are fighting thermodynamics. You cannot use standard hydride reagents effectively here. You must switch to Heterogeneous Catalytic Hydrogenation .

  • The Mechanism: This relies on haptophilicity . The metal catalyst (Rh, Pt, Pd) absorbs onto the face of the ring opposite the bulky substituent. Hydrogen is then delivered from the catalyst surface (syn-addition), forcing the amine "up" (axial).

  • The Fix:

    • Catalyst Choice: Rhodium on Carbon (Rh/C) is the gold standard for cis-selectivity in aniline/oxime reduction. Palladium (Pd/C) often allows ring "flipping" or isomerization, leading to the thermodynamic (trans) product.

    • Pressure: Higher H2 pressure (50-100 psi) often favors the kinetic (cis) product by increasing the rate of hydrogenation relative to the rate of desorption/equilibration.

Q: My hydrogenation yield is high, but I see significant deamination (formation of cyclohexane). A: This is "hydrogenolysis" of the C-N bond, common with benzylic amines.

  • Troubleshooting:

    • Stop using Pd/C; it is notorious for cleaving benzylic C-N bonds.

    • Switch to PtO2 (Adams' Catalyst) or Rh/C in acetic acid.

    • Keep the temperature below 40°C .

Module C: Universal Yield Issues

Q: The reaction is stuck. I see starting ketone and amine, but no product. A: The imine formation is the bottleneck.

  • The "Titanium Boost": Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.0 - 1.5 equiv) to the ketone+amine mixture before adding the reducing agent.

  • Why it works: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.

Part 3: Validated Experimental Protocols

Protocol 1: High-Trans Synthesis (Thermodynamic Control)

Target: Equatorial Amine | Reagent: STAB

ParameterSpecification
Reagent Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
Solvent 1,2-Dichloroethane (DCE) [Preferred] or THF
Additive Acetic Acid (1.0 equiv)
Temperature Room Temperature (20-25°C)
Time 4 - 24 Hours

Step-by-Step:

  • Mix: In a dry flask, combine Cyclohexanone (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL).

  • Activate: Add Acetic Acid (1.0 mmol). Stir for 30 mins to initiate imine formation.

  • Reduce: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly.

  • Monitor: Stir under N2. Monitor by TLC/LCMS.

  • Quench: Add saturated aqueous NaHCO3. Extract with DCM.

  • Result: Expect >90% favorability for the Equatorial (Trans) isomer.

Protocol 2: High-Cis Synthesis (Kinetic Control)

Target: Axial Amine | Reagent: Rh/C + H2

ParameterSpecification
Catalyst 5% Rhodium on Alumina or Carbon (5 mol%)
Solvent Methanol or Ethanol (Acidified with HCl or AcOH)
H2 Source Hydrogen Balloon (1 atm) or Parr Shaker (50 psi)
Temperature 25°C (Do not heat)

Step-by-Step:

  • Precursor: This works best starting from an Oxime or an Aniline (if the ring is aromatic), or a pre-formed imine.

  • Mix: Dissolve substrate in MeOH. Add acetic acid (5% v/v) to protonate the amine product (prevents catalyst poisoning).

  • Catalyst: Carefully add Rh/C (wet support preferred to prevent ignition).

  • Hydrogenate: Purge with N2, then H2. Shake/Stir vigorously.

  • Result: Expect >80% favorability for the Axial (Cis) isomer due to surface catalysis.

Part 4: Mechanistic Visualization

Understanding the "why" is critical for troubleshooting deviations.

Mechanism cluster_0 Thermodynamic Route (STAB) cluster_1 Kinetic Route (Catalysis) Imine Cyclohexyl Iminium Ion Prod_Trans Equatorial Amine (TRANS) Imine->Prod_Trans  Less Steric Strain   Hydride Hydride (H-) Axial Attack Hydride->Imine  Top Face   Substrate Substituted Cyclohexene/Imine Surface Catalyst Surface (Rh/C) Substrate->Surface  Adsorption (Face Selective)   Prod_Cis Axial Amine (CIS) Surface->Prod_Cis  Syn-Addition of H2  

Caption: Mechanistic divergence between hydride reduction (Axial attack -> Equatorial product) and Catalytic Hydrogenation (Syn-addition -> Axial product).

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Referenced for Rh vs. Pd selectivity logic).
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

Disclaimer: These protocols involve hazardous chemicals (hydrides, pressurized hydrogen). Always consult your institution's safety data sheets (SDS) and standard operating procedures (SOP) before experimentation.

Sources

Troubleshooting

Stability issues of 2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride

Technical Support Center: Stability & Handling of 2,3-Dimethylcyclohex-2-en-1-amine Hydrochloride Ticket ID: STAB-23-DMC-HCl Status: Active Guide Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2,3-Dimethylcyclohex-2-en-1-amine Hydrochloride

Ticket ID: STAB-23-DMC-HCl Status: Active Guide Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Stability Profile

Researchers working with 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride often underestimate its sensitivity.[1] While the hydrochloride salt form significantly improves stability compared to the volatile free base, this molecule possesses a "perfect storm" of structural vulnerabilities:

  • Allylic Amine Motif: The amino group is adjacent to a double bond (C2=C3).[1] This activates the system toward oxidation and potential allylic rearrangement.

  • Cyclohexenyl Ring Strain: The ring conformation creates specific steric interactions between the methyl groups (C2, C3) and the amine (C1), influencing shelf-life.

  • Hygroscopicity: Like many amine hydrochlorides, it is prone to scavenging atmospheric moisture, which accelerates hydrolytic degradation pathways.[1]

This guide provides a self-validating troubleshooting framework to diagnose and resolve stability failures.

Diagnostic Workflows (Troubleshooting)

Issue A: The Compound Has Turned Yellow or Brown

Diagnosis: Oxidative Degradation.[1] Severity: Critical (Purity likely compromised).

  • The Mechanism: Allylic amines are electron-rich.[1] In the presence of atmospheric oxygen and light, they undergo radical autoxidation. The hydrogen on the carbon alpha to the nitrogen (C1) or the allylic gamma position (C4) is susceptible to abstraction, leading to the formation of imines or enaminones, which are highly colored (yellow/brown) chromophores [1, 2].

Step-by-Step Resolution:

  • Immediate Action: Perform a TLC or LC-MS.[1] Look for a mass shift of +14 (carbonyl formation) or -2 (dehydrogenation).[1]

  • Purification: If degradation is <5%, recrystallize immediately from anhydrous ethanol/ether. If >10%, the sample is likely unrecoverable for sensitive biological assays.

  • Prevention Protocol:

    • Storage: Store under Argon or Nitrogen atmosphere.

    • Container: Amber glass vials (UV protection).

    • Temp: -20°C is mandatory for long-term storage.[1]

Issue B: The Powder is "Sticky" or Clumped (Caking)

Diagnosis: Hygroscopic Failure (Moisture Absorption). Severity: Moderate (Weighing errors likely; hydrolysis risk).[1]

  • The Mechanism: The lattice energy of the hydrochloride salt is competing with the hydration energy of water. If the relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, it deliquesces. Water acts as a plasticizer and, more dangerously, can protonate the double bond (acid-catalyzed hydration) over long periods [3].[1]

Step-by-Step Resolution:

  • Drying: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or high-grade silica gel for 24 hours.
    
  • Verification: Check melting point. A depressed melting point indicates irreversible hydrolysis or remaining solvent.[1]

  • Handling: Never open cold vials directly in ambient air. Allow the vial to equilibrate to room temperature inside a desiccator to prevent condensation.

Visualizing the Degradation Pathways

The following diagram illustrates the decision matrix for diagnosing stability issues based on visual cues and experimental data.

Stability_Diagnosis Start Observation: Visual Change Color Yellow/Brown Discoloration Start->Color Appearance Texture Caking / Wet Texture Start->Texture Physical State Oxidation Diagnosis: Oxidative Degradation (Radical formation at allylic site) Color->Oxidation Cause Hygroscopy Diagnosis: Hygroscopic Failure (Moisture absorption) Texture->Hygroscopy Cause Action_Ox Action: Check LC-MS (+16 Da for N-Oxide) Recrystallize (EtOH/Et2O) Store -20°C under Ar Oxidation->Action_Ox Resolution Action_Wet Action: Vacuum Desiccate (P2O5) Check Melting Point Handle in Glovebox Hygroscopy->Action_Wet Resolution

Figure 1: Diagnostic logic flow for identifying stability failures in allylic amine salts.

Technical FAQ: Researcher to Scientist

Q1: Can I store this compound in DMSO as a stock solution?

  • Answer: Use with Caution. While soluble, DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms), especially if the solution is acidic (which it is, due to the HCl salt).

    • Recommendation: Use anhydrous DMSO, aliquot immediately into single-use vials, and store at -80°C. Do not freeze-thaw repeatedly.[1]

Q2: I see a small impurity peak at M+16 in my Mass Spec. What is it?

  • Answer: This is the N-oxide or Epoxide variant.[1] The allylic double bond is prone to epoxidation, or the amine can oxidize. If the peak is M+14, it is likely the corresponding enaminone (oxidation of the

    
    -carbon) [4].
    

Q3: Can I convert the HCl salt to the Free Base for my reaction?

  • Answer: Yes, but process immediately . The free base of 2,3-dimethylcyclohex-2-en-1-amine is significantly less stable than the salt.[1] It is volatile and prone to rapid oxidation.[1]

    • Protocol: Suspend salt in ether, wash with cold 1M NaOH, dry organic layer with

      
      , and use the filtrate immediately. Do not concentrate to dryness if possible.[1]
      

Q4: Why does the melting point drop after 3 months of storage?

  • Answer: This indicates Crystal Lattice Disruption .[1] Even if no chemical degradation occurs, absorption of water creates a hydrate or "gummy" amorphous phase, lowering the melting point. If the chemical purity (NMR) is fine, dry the sample aggressively; the melting point should recover.

Summary of Physicochemical Properties

PropertyValue / DescriptionStability Implication
Molecular Weight 163.69 g/mol (HCl Salt)N/A
pKa (Conj.[1] Acid) ~10.0 - 10.6 (Est.)Strong base; salt formation is favorable but hydrolysis is possible in water.[1]
LogP ~2.2 (Free Base)Lipophilic; free base will partition into lipids/plastics.[1]
Storage Class Hygroscopic / Light SensitiveRequires Desiccation + Amber Vials.[1]
Critical Vulnerability Allylic OxidationAvoid O2 exposure.

References

  • PubChem. (2025).[1][2] 2,3-dimethylcyclohex-2-en-1-amine hydrochloride Compound Summary. National Library of Medicine.[1]

  • Mallakpour, S. (2006).[1] Oxidative degradation of allylic amines. Journal of Chemical Research.[1] (General mechanism citation for allylic amine instability).

  • Enamine Ltd. (2023).[1] Safety Data Sheet: Cyclohexenyl amine derivatives. (Standard handling protocols for hygroscopic amine salts).

  • Clayden, J., et al. (2021).[1][3] Synthesis and reactivity of allylic amines. Journal of Organic Chemistry. (Mechanistic insight into allylic activation).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Cyclohexylamine Derivatives

Introduction: The Versatility of the Cyclohexylamine Scaffold The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Cyclohexylamine Scaffold

The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds.[1] Its non-planar, saturated ring system provides a three-dimensional architecture that can be strategically functionalized to achieve specific interactions with biological targets. Historically, cyclohexylamine derivatives have been integral to the development of pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[1] More recent research has revealed their potential as potent anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents, sparking a renewed interest in the exploration of novel derivatives.[2][3][4][5][6]

This guide provides a comprehensive framework for the biological activity screening of novel cyclohexylamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind designing an effective screening cascade. We will delve into comparative analyses, supported by illustrative experimental data, to guide the identification and prioritization of lead compounds.

Designing the Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is not a random walk through a battery of assays. It is a strategically designed cascade that efficiently funnels a library of novel compounds toward one or two promising leads. The key is to start broad and progressively increase specificity, while continually assessing the therapeutic potential.

Our approach is multi-tiered:

  • Primary Screening: High-throughput assays designed to quickly identify "hits" with any biological activity in key therapeutic areas. The goal here is sensitivity and speed over specificity.

  • Secondary Screening: More specific, dose-response assays to confirm the activity of primary hits, determine their potency (e.g., IC50 or MIC), and assess their selectivity.

  • Tertiary Screening & Mechanism of Action (MoA) Studies: In-depth biochemical and cell-based assays to elucidate how the lead compounds exert their effects.

This structured approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery process.

Screening_Cascade cluster_0 Screening Funnel Library Novel Cyclohexylamine Derivative Library Primary Primary Screening (e.g., Cell Viability, Broad-Spectrum Antimicrobial) Library->Primary Hits Initial Hits Primary->Hits Secondary Secondary Screening (Dose-Response, Selectivity) Hits->Secondary Leads Validated Leads Secondary->Leads MoA Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Leads->MoA Candidate Preclinical Candidate MoA->Candidate

Caption: A generalized workflow for screening novel cyclohexylamine derivatives.

Primary Screening: Casting a Wide Net

The initial goal is to rapidly identify derivatives with any discernible biological effect. We will focus on three key areas where cyclohexylamine derivatives have shown promise: anticancer, antimicrobial, and antiviral activities.

Anticancer Activity: Cell Viability Assays

A fundamental first step in anticancer drug discovery is to determine a compound's ability to inhibit cancer cell growth.[7][8][9] The MTT assay is a robust, colorimetric assay that is well-suited for high-throughput screening.[8] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Protocol 1: MTT Assay for Anticancer Screening

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., K562, Jurkat) in appropriate media.[3]

  • Seed cells into 96-well plates at a predetermined optimal density and incubate for 12-24 hours to allow for attachment and recovery.[3][10]

2. Compound Treatment:

  • Prepare stock solutions of the novel cyclohexylamine derivatives in a suitable solvent like DMSO.

  • Add the compounds to the wells at a single, high concentration (e.g., 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[3]

  • Incubate for a defined period, typically 48-72 hours.[3]

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

Antimicrobial Activity: Broth Microdilution

The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[11] Cyclohexylamine derivatives have demonstrated notable antimicrobial properties.[2][12][13][14] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][16][17]

Protocol 2: Broth Microdilution for MIC Determination

1. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[15][18] The concentration range should be broad to capture a wide range of potential activities.

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[2][15]

3. Inoculation and Incubation:

  • Inoculate each well with the microbial suspension.[15] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[18]

4. MIC Determination:

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Secondary Screening: From Hits to Leads

Primary hits must be validated and characterized further. This stage involves determining the potency and selectivity of the compounds.

Dose-Response Analysis and IC50/MIC Determination

For promising anticancer hits, a dose-response curve is generated by testing a range of concentrations in the MTT assay. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of potency. Similarly, for antimicrobial hits, the MIC is confirmed.

Table 1: Hypothetical Screening Data for Novel Cyclohexylamine Derivatives

Compound IDAnticancer Activity (K562 cells) IC50 (µM)Antimicrobial Activity (S. aureus) MIC (µg/mL)Antiviral Activity (Influenza A) IC50 (µM)
CHA-001 8.5>12815.2
CHA-002 >1004>100
CHA-003 12.3825.8
CHA-004 2.1645.6
Cisplatin 5.0N/AN/A
Tetracycline N/A2N/A
Oseltamivir N/AN/A0.5

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, CHA-004 emerges as a potent anticancer and antiviral agent, while CHA-002 shows promising selective antimicrobial activity.

Tertiary Screening and Mechanism of Action Studies

Once potent and selective lead compounds are identified, the next critical step is to understand their mechanism of action. This not only validates the target but also provides crucial information for further lead optimization.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Cyclohexylamine derivatives have been reported to inhibit various enzymes, including cyclooxygenases (COX) and viral neuraminidase.[5][19]

Example MoA Study: Cyclooxygenase (COX) Inhibition

Inflammation is a key process in many diseases, and the COX enzymes (COX-1 and COX-2) are important targets for anti-inflammatory drugs.[20][21] An ELISA-based assay can be used to measure the inhibition of prostaglandin E2 (PGE2) production by COX enzymes.[22]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGE_Synthase->PGE2 Inhibitor Novel Cyclohexylamine Derivative (e.g., CHA-X) Inhibitor->COX_Enzymes

Sources

Comparative

A Comprehensive Guide to Certificate of Analysis (CoA) Requirements for Novel Amine Compounds

For researchers, scientists, and drug development professionals, the journey of a novel amine compound from synthesis to application is paved with rigorous analytical scrutiny. A Certificate of Analysis (CoA) is more tha...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel amine compound from synthesis to application is paved with rigorous analytical scrutiny. A Certificate of Analysis (CoA) is more than a mere document; it is the scientific passport of your compound, attesting to its identity, purity, and quality. This guide provides an in-depth comparison of the essential analytical methodologies required to generate a robust and compliant CoA for novel amine compounds, grounded in regulatory expectations and field-proven insights.

The Foundational Importance of a Comprehensive CoA

A CoA serves as a critical quality document that summarizes the analytical testing performed on a specific batch of a compound.[1] For novel amine compounds, which are often key building blocks in pharmaceuticals, a detailed and accurate CoA is paramount for:

  • Ensuring Experimental Reproducibility: A well-characterized compound is fundamental to obtaining reliable and reproducible research data.

  • Regulatory Compliance: For compounds intended for pre-clinical and clinical development, a comprehensive CoA is a non-negotiable requirement by regulatory bodies like the FDA and EMA.

  • Safety and Efficacy: The presence of impurities can significantly impact the toxicological profile and pharmacological activity of a compound.[2]

This guide will deconstruct the essential components of a CoA for a novel amine, offering a comparative analysis of the analytical techniques used to generate the required data.

I. Identification: Confirming the Molecular Identity

The first and most fundamental aspect of a CoA is the unequivocal confirmation of the compound's chemical structure.

A. Spectroscopic Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.[3][4][5] It provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. For amines, the chemical shift of protons on carbons adjacent to the nitrogen atom typically appears in the 2.3-3.0 ppm range.[6] The N-H proton signal can be broad and its chemical shift is concentration-dependent.[6]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing the precise connectivity of atoms within the molecule, especially for complex structures.[3][5]

2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.[7][8] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition of the molecule, further confirming its identity.[9]

3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique used to identify the functional groups present in a molecule. For amines, characteristic N-H stretching vibrations are observed in the 3300-3500 cm⁻¹ region.

B. Chromatographic Confirmation

The retention time of the novel amine compound in a chromatographic system (HPLC or GC) should be consistent and reproducible. This serves as a primary identification check against a reference standard, if available.

II. Purity and Impurities: A Multifaceted Assessment

The purity of a novel amine is a critical quality attribute. Regulatory guidelines, such as ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities.[2][10][11][12]

A. Organic Impurities

Organic impurities can arise from the synthetic process (starting materials, by-products, intermediates) or from degradation of the compound.[2]

Comparison of Analytical Techniques for Organic Impurity Profiling:

TechniquePrincipleAdvantages for Amine AnalysisDisadvantages for Amine Analysis
HPLC-UV Separation based on polarity.Widely applicable, robust, and quantitative.Amines may have poor UV chromophores, requiring derivatization.[13][14]
LC-MS Separation by HPLC coupled with mass detection.Highly sensitive and specific, provides molecular weight information of impurities.[15][16][17]Can be less quantitative than UV detection without appropriate standards.
GC-FID/MS Separation based on volatility.Excellent for volatile impurities.Not suitable for non-volatile or thermally labile amines.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol provides a general framework for the analysis of a novel amine compound. Method development and validation are crucial for each specific compound.

  • Column Selection: A C18 reversed-phase column is a common starting point. For polar amines, a polar-embedded or polar-endcapped C18 column can provide better peak shape.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically used. The pH of the aqueous phase should be adjusted to ensure the amine is in a single ionic form (typically 2-3 pH units away from the pKa).

  • Detection: UV detection is common. The wavelength should be selected based on the UV absorbance profile of the amine. If the amine lacks a strong chromophore, derivatization with a UV-active agent may be necessary.[13][14]

  • Sample Preparation: Dissolve the novel amine in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).

  • Injection and Elution: Inject a defined volume (e.g., 10 µL) onto the HPLC system. A gradient elution (i.e., changing the mobile phase composition over time) is often used to separate the main compound from its impurities.

  • Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

Workflow for CoA Generation for a Novel Amine Compound

CoA Workflow for Novel Amine Compound cluster_synthesis Synthesis & Purification cluster_analytical Analytical Characterization (CoA Generation) cluster_documentation Documentation & Release Synthesis Novel Amine Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity & Impurity Profiling Purification->Purity Assay Assay (Strength) (HPLC, Titration) Purification->Assay Residual_Solvents Residual Solvents (GC-HS) Purification->Residual_Solvents Water_Content Water Content (Karl Fischer) Purification->Water_Content Elemental_Impurities Elemental Impurities (ICP-MS) Purification->Elemental_Impurities Genotoxic_Impurities Genotoxic Impurity Assessment (ICH M7) Purification->Genotoxic_Impurities Chiral_Purity Chiral Purity (Chiral HPLC) Purification->Chiral_Purity CoA_Draft Draft Certificate of Analysis Identity->CoA_Draft Purity->CoA_Draft Assay->CoA_Draft Residual_Solvents->CoA_Draft Water_Content->CoA_Draft Elemental_Impurities->CoA_Draft Genotoxic_Impurities->CoA_Draft Chiral_Purity->CoA_Draft Review QA Review & Approval CoA_Draft->Review Final_CoA Final CoA Issued Review->Final_CoA

Caption: Workflow for generating a Certificate of Analysis.

B. Residual Solvents

Organic volatile chemicals used in the synthesis and purification of the novel amine must be controlled.[18][19] The ICH Q3C(R8) guideline classifies residual solvents into three classes based on their toxicity.[18]

Primary Technique: Headspace Gas Chromatography (HS-GC)

HS-GC is the standard technique for residual solvent analysis due to its ability to separate and quantify volatile compounds from a non-volatile sample matrix.[20]

Experimental Protocol: Residual Solvent Analysis by HS-GC-FID

  • Sample Preparation: Accurately weigh the novel amine compound (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to dissolve the sample.

  • Incubation: The sealed vial is heated in the headspace autosampler to allow the volatile solvents to partition into the gas phase (headspace).

  • Injection: A portion of the headspace gas is automatically injected into the GC.

  • Separation: A capillary GC column (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) is used to separate the different solvents.

  • Detection: A Flame Ionization Detector (FID) is typically used for quantification. Mass Spectrometry (MS) can be used for identification of unknown peaks.[2]

  • Quantification: The concentration of each solvent is determined by comparing the peak area to that of a certified reference standard.

C. Elemental Impurities

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[21] The ICH Q3D(R2) guideline provides a risk-based approach to control elemental impurities.[22][23]

Primary Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the preferred technique for the analysis of elemental impurities due to its high sensitivity and ability to measure multiple elements simultaneously.[8][10][19][24]

D. Genotoxic Impurities

Genotoxic impurities are of particular concern as they can damage DNA and are potentially carcinogenic even at very low levels.[25] The ICH M7(R2) guideline provides a framework for the assessment and control of these impurities.[26][27][28]

The assessment of potential genotoxic impurities is a complex process that involves a thorough understanding of the synthetic route and the reactivity of the reagents and intermediates used.

III. Assay (Strength): Quantifying the Active Substance

The assay is the measurement of the amount of the novel amine compound in the material.

Comparison of Analytical Techniques for Assay:

TechniquePrincipleAdvantages for Amine AnalysisDisadvantages for Amine Analysis
HPLC-UV Quantitative analysis based on peak area relative to a reference standard.Highly specific, accurate, and precise.Requires a well-characterized reference standard.
Titration Acid-base titration to quantify the basic amine functionality.Does not require a reference standard of the same compound.Less specific than HPLC; can be affected by other basic impurities.
qNMR Quantitative NMR uses an internal standard to directly quantify the analyte.Highly accurate and does not require a reference standard of the same compound.Requires specialized equipment and expertise.

IV. Chiral Purity: For Chiral Amine Compounds

Many amine compounds are chiral, and their enantiomers can have different pharmacological and toxicological properties. Therefore, for chiral amines, the determination of enantiomeric purity is essential.

Primary Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to separate the enantiomers of the amine.[21] Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral amines.[12][21]

V. Other Essential Tests

  • Water Content: The amount of water in the sample can affect its stability and the accuracy of the assay. Karl Fischer titration is the gold standard method for water content determination due to its accuracy and specificity.[18][26][27][29][30]

  • Appearance: A visual description of the physical form (e.g., crystalline solid, oil) and color of the compound.

  • Solubility: Information on the solubility of the compound in common solvents is useful for its handling and formulation.

VI. The Self-Validating System: Method Validation

Every analytical method used to generate data for a CoA must be validated to ensure it is fit for its intended purpose. The ICH Q2(R2) guideline outlines the parameters that need to be assessed during method validation.[23][31][32]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[31]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[31]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[31]

  • Accuracy: The closeness of the test results to the true value.[23]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][23]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[31]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[31]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23][31]

Decision Tree for Analytical Technique Selection

Analytical Technique Selection cluster_purity Purity & Impurities cluster_assay Assay (Strength) cluster_chirality Chirality start Start: Define Analytical Need q_volatile Are impurities volatile? start->q_volatile q_ref_std Reference Standard Available? start->q_ref_std q_chiral Is the compound chiral? start->q_chiral gc_ms Use GC-MS q_volatile->gc_ms Yes lc_ms Use LC-MS q_volatile->lc_ms No hplc_uv Use HPLC-UV q_ref_std->hplc_uv Yes titration Use Titration or qNMR q_ref_std->titration No chiral_hplc Use Chiral HPLC q_chiral->chiral_hplc Yes achiral Not Applicable q_chiral->achiral No

Caption: A decision tree for selecting analytical techniques.

Conclusion

The generation of a comprehensive Certificate of Analysis for a novel amine compound is a scientifically rigorous process that demands a deep understanding of analytical chemistry and regulatory requirements. By employing a suite of orthogonal analytical techniques and ensuring that each method is appropriately validated, researchers and drug developers can be confident in the quality of their compounds. This guide serves as a foundational resource to navigate the complexities of CoA generation, ultimately contributing to the integrity and success of research and development endeavors.

References

  • European Medicines Agency. (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]

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  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

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  • International Council for Harmonisation. (2021, April 22). Impurities: guideline for residual solvents q3c(r8). ICH. [Link]

  • Eurofins. (n.d.). Heavy Metals Testing via ICP/MS. Eurofins. [Link]

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  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dimethylcyclohex-2-en-1-amine;hydrochloride

Executive Summary & Risk Profile 2,3-Dimethylcyclohex-2-en-1-amine hydrochloride (CAS: Specific isomer data limited; treat as Novel Chemical Entity) is an allylic amine salt.[1][2][3] Unlike common solvents, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2,3-Dimethylcyclohex-2-en-1-amine hydrochloride (CAS: Specific isomer data limited; treat as Novel Chemical Entity) is an allylic amine salt.[1][2][3] Unlike common solvents, this compound presents a dual-threat profile: it is likely a hygroscopic solid capable of generating fine particulate dust, and as an allylic amine derivative, it possesses potential alkylating properties and mucous membrane toxicity.[1][2]

The Core Hazard: The hydrochloride salt form stabilizes the volatile amine but increases bioavailability via water solubility. Inhalation of dust allows rapid dissolution in the respiratory tract, leading to immediate irritation and potential systemic absorption.

Operational Directive: Treat this substance as a Category 3 Potent Compound (OEB 3) until specific toxicological data proves otherwise.[1][3] All handling must prioritize dust containment and dermal isolation .[1][3]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Layered Defense Strategy .[1][3] Standard lab PPE is insufficient for weighing or transferring fine amine salt powders.[1][3]

PPE Selection Table
Protection ZoneStandard Operation (Closed Vessel)High-Risk Operation (Weighing/Transfer/Open Vessel)Technical Rationale
Respiratory Fume Hood (Sash < 18")Fume Hood + N95/P100 The HCl salt is a respiratory irritant.[1][2][3] The hood captures vapors; the mask protects against turbulent dust during scooping.
Dermal (Hand) Single Nitrile Glove (4 mil)Double Gloving (Nitrile) Outer: 4-8 mil Nitrile (Sacrificial layer).[1][2][3] Inner: 4 mil Nitrile (Biological barrier).[1][3] Reasoning: Prevents cross-contamination when removing outer gloves inside the hood.[1]
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles Fine powders can bypass side shields in turbulent airflow.[1][2][3] Goggles seal the orbital area.[1]
Body Standard Lab CoatTyvek® Sleeves or Apron Amine salts are sticky/hygroscopic.[1][2][3] Sleeves prevent cuff contamination, which is a primary exposure route for wrists.[1]

Operational Workflow: Handling & Synthesis

The following decision logic dictates the safety barriers required based on the physical state of the compound.

Workflow Visualization (Graphviz)[1][2][3]

SafetyProtocol Start Start: 2,3-Dimethylcyclohex-2-en-1-amine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Solution Solution Phase StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static gun (optional) 2. Draft shield usage 3. Pre-weigh into tared vial Solid->Weighing DustControl CRITICAL: Dust Control Use damp paper towel around balance to trap strays Weighing->DustControl Reaction Reaction Setup DustControl->Reaction Transfer Liquid Transfer: Use Luer-lock syringes Avoid open pouring Solution->Transfer Transfer->Reaction Cleanup Decontamination: Wipe surfaces with weak acid (Citric) -> Water Reaction->Cleanup

Figure 1: Decision logic for handling 2,3-Dimethylcyclohex-2-en-1-amine HCl. Note the specific intervention for dust control in the solid phase.

Detailed Step-by-Step Protocol

Phase A: Weighing & Transfer (Highest Risk)

Why: Static electricity can cause amine salts to "jump" or disperse, contaminating the balance and user.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Preparation: Place a damp paper towel (water or methanol) on the hood floor next to the balance.[1] This acts as a "flypaper" trap for any stray particles.[1][3]

  • Gloving: Don double nitrile gloves.[1][3] Check for air leaks by inflating them slightly before use.[1][3]

  • Transfer:

    • Open the container inside the hood.

    • Use a disposable spatula.[1][3]

    • Transfer directly into a tared vial. Do not return excess chemical to the stock bottle (prevents cross-contamination).[1]

  • Decon: Wipe the exterior of the stock bottle with a Kimwipe dampened with methanol before removing it from the hood.

Phase B: Reaction & Processing

Why: Allylic amines can polymerize or degrade.[1][3] The HCl salt is stable, but once neutralized (free-based) in reaction, volatility increases.[1][2][3]

  • Solvent Choice: If possible, dissolve the solid in the reaction solvent (e.g., DCM, MeOH) immediately within the weighing vessel before transferring to the reactor.[1] This eliminates dust hazards for downstream steps.[1][3]

  • Neutralization Warning: If your protocol involves adding a base (TEA, NaOH) to the HCl salt, anticipate a mild exotherm and the potential release of the "fishy" free amine odor. Ensure the hood sash is lowered during this addition.

Disposal & Decontamination Plan

Principle: Amine salts are organic bases trapped in acid.[1][3] Proper disposal requires preventing their release into aqueous waste streams where pH changes could liberate the toxic free amine.

Disposal Workflow
  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides).[1][3] Amines + Oxidizers = Fire/Explosion risk.[1][2][3]

  • Solution Waste: Collect in a dedicated "Halogenated" or "Non-Halogenated" organic waste container (depending on solvent).[1][3]

  • Solid Waste: Excess powder must be packaged in a sealed jar, labeled "Solid Organic Waste - Toxic," and handed to EHS.[1]

  • Spill Cleanup (Solid):

    • Do not dry sweep. This generates dust.[1][2][3]

    • Cover spill with wet paper towels (water).[1][2][3]

    • Scoop up the wet slurry and place in a waste bag.

    • Wipe area with 1% Citric Acid or Vinegar .[1][3] This ensures the amine remains protonated (salt form), keeping it non-volatile and water-soluble for easy removal.[1][2][3]

References & Authority

  • PubChem. (2025).[1][2][3] 2,3-dimethylcyclohex-2-en-1-amine hydrochloride Compound Summary. National Library of Medicine.[1][3] [Link]

  • National Research Council (US). (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] [Link]

  • OSHA. (n.d.).[1][2][3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] United States Department of Labor.[1][3] [Link][1][2][3]

Sources

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